molecular formula C4H7N3O B1313798 (1-Methyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 77177-12-9

(1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B1313798
CAS No.: 77177-12-9
M. Wt: 113.12 g/mol
InChI Key: DLLDJWMWMVUIDZ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-1,2,3-triazol-5-yl)methanol (CAS 77177-12-9) is a versatile 1,2,3-triazole derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery . This compound, featuring both a triazole heterocycle and a hydroxymethyl group, is particularly useful for constructing more complex molecular architectures via click chemistry and other conjugation strategies . Its primary research value lies in the development of novel pharmaceutical candidates. Triazole-based scaffolds are extensively investigated for their biological activity, and this compound can be used to synthesize hybrids with demonstrated potential as dual EGFR/VEGFR-2 inhibitors , showing promising antiproliferative activity against cancer cell lines . The hydroxymethyl group is a key functional handle for further chemical modification, enabling its incorporation into larger molecules as a key pharmacophore or to enhance solubility . Beyond medicinal chemistry, this compound finds applications in material science. The 1,2,3-triazole ring can act as a corrosion inhibitor for metals and alloys in acidic environments, making it a compound of interest for developing protective coatings and industrial additives . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, referring to the Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-4(3-8)2-5-6-7/h2,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLDJWMWMVUIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505832
Record name (1-Methyl-1H-1,2,3-triazol-5-yl)methanol
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Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77177-12-9
Record name (1-Methyl-1H-1,2,3-triazol-5-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-1,2,3-triazol-5-yl)methanol
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Foundational & Exploratory

(1-Methyl-1H-1,2,3-triazol-5-yl)methanol chemical properties

[1][2]

Executive Summary

This compound is a 1,5-disubstituted 1,2,3-triazole derivative.[1] Unlike its more common 1,4-isomer (generated via Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), the 1,5-isomer provides a unique steric and electronic profile that mimics the cis-peptide bond geometry. This structural feature makes it an invaluable scaffold for peptidomimetics and fragment-based drug discovery (FBDD).

Key Identity Data
PropertyDetail
Chemical Name This compound
CAS Number 77177-12-9 (Distinct from the 1,4-isomer: 77177-21-0)
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
Structure 5-Hydroxymethyl group, 1-Methyl group
Physical State White to off-white crystalline solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; Moderate water solubility

Regioselective Synthesis: The RuAAC Methodology

The primary challenge in accessing this compound is achieving 1,5-regioselectivity . Thermal Huisgen cycloaddition yields a mixture of 1,4- and 1,5-isomers.[1] The definitive solution is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .

Mechanistic Pathway (RuAAC)

Unlike the copper-catalyzed process which proceeds via a dinuclear copper acetylide intermediate (yielding 1,4-triazoles), the ruthenium-catalyzed process involves a ruthenacycle intermediate that dictates 1,5-regiochemistry.

RuAAC_MechanismCatCp*RuCl(COD)(Catalyst)CoordAlkyne-AzideCoordinationCat->Coord Ligand ExchangeReactantsMethyl Azide (Me-N3)+Propargyl AlcoholReactants->CoordCycleRuthenacycleIntermediateCoord->Cycle Oxidative CouplingProduct1,5-DisubstitutedTriazole ProductCycle->Product Reductive EliminationProduct->Cat Catalyst Regeneration

Figure 1: The RuAAC catalytic cycle.[2] Steric demands of the Cp* ligand direct the oxidative coupling to form the 1,5-isomer.

Experimental Protocol: RuAAC Synthesis

Safety Warning: Methyl azide is highly explosive and volatile. It should never be isolated in pure form. This protocol assumes the use of a solution or in situ generation.

Reagents:

  • Propargyl alcohol (1.0 equiv)

  • Methyl azide (1.1 equiv, as a solution in Toluene or generated in situ)

  • Catalyst: CpRuCl(COD) (1–2 mol%) or Cp RuCl(PPh₃)₂ [2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Cp*RuCl(COD) (1.5 mol%) in anhydrous DCE.

  • Addition: Add propargyl alcohol (1.0 equiv) followed by the slow addition of the methyl azide solution.

    • Note: If generating methyl azide in situ, use trimethylsilyl azide (TMSN₃) and methyl iodide (MeI) with a fluoride source, but the direct solution method is cleaner for Ru catalysis.

  • Reaction: Stir the mixture at ambient temperature for 2–4 hours. If conversion is slow, heat gently to 40°C.

    • Expert Insight: Cp*RuCl(COD) is active at room temperature.[2][3] Overheating may degrade the catalyst or cause azide decomposition.

  • Workup: Concentrate the solvent under reduced pressure (ensure azide is consumed).

  • Purification: Purify via flash column chromatography (SiO₂). Elute with EtOAc/Hexanes (gradient 50% to 100% EtOAc). The 1,5-isomer typically elutes after any trace 1,4-isomer due to higher polarity.

Chemical Reactivity & Functionalization[3][5]

The C5-hydroxymethyl group is a versatile handle. The electron-rich nature of the 1,5-triazole (compared to the 1,4-isomer) influences the reactivity of the attached methylene group.

Functionalization Workflow

FunctionalizationCoreThis compoundAldehydeAldehyde(Swern/MnO2)Core->AldehydeHalideChloride/Bromide(SOCl2/PBr3)Core->HalideAcidCarboxylic Acid(Jones/TEMPO)Core->AcidOlefinVinyl Triazole(Wittig)Aldehyde->OlefinAmineAminomethyl(Nu: Displacement)Halide->Amine

Figure 2: Divergent synthesis pathways from the hydroxymethyl scaffold.

Key Transformations
  • Oxidation to Aldehyde:

    • Reagent: Manganese Dioxide (MnO₂) or Swern conditions.

    • Utility: The resulting aldehyde is stable and serves as a precursor for reductive amination or Wittig reactions.

  • Halogenation:

    • Reagent: Thionyl Chloride (SOCl₂).

    • Outcome: Yields 5-(chloromethyl)-1-methyl-1H-1,2,3-triazole.

    • Instability Warning: The chloromethyl derivative is a potent electrophile and can self-polymerize or hydrolyze if not stored under anhydrous conditions.

  • Acidity (pKa):

    • The 1,2,3-triazole ring is a weak base (pKa of conjugate acid ~1.2). The N-methyl group prevents tautomerization, fixing the bond order.

Medicinal Chemistry Applications

Bioisosterism: The cis-Amide Mimic

The 1,5-disubstituted 1,2,3-triazole is a recognized bioisostere for the cis-peptide bond (cis-amide).

  • Geometry: The distance between the C4 and N1 substituents in a 1,5-triazole closely matches the

    
     distance in a cis-peptide bond (~5.0 Å).
    
  • Dipole: The dipole moment of the 1,5-isomer is significantly higher than that of the 1,4-isomer, influencing solubility and binding affinity.

Fragment-Based Drug Discovery (FBDD)

This compound is used as a polar "head group" fragment.

  • Solubility Enhancer: The hydroxymethyl group improves aqueous solubility (logP < 1).

  • Hydrogen Bonding: The hydroxyl group acts as both an H-bond donor and acceptor; N2 and N3 of the ring are weak H-bond acceptors.

Safety & Handling

  • Methyl Azide: If synthesizing from scratch, be aware that methyl azide is a low-molecular-weight organic azide with a high C/N ratio. It is shock-sensitive and explosive. Do not condense pure methyl azide.

  • Ruthenium Residues: Ru residues can be toxic and difficult to remove. Use thiourea or specialized scavengers (e.g., SiliaMetS®) during purification if the compound is intended for biological assays.

References

  • RuAAC Mechanism & Specificity: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[3] Journal of the American Chemical Society, 130(28), 8923-8930, 2008. Link

  • Synthesis of 1,5-Triazoles: Zhang, L., et al. "Ruthenium-catalyzed cycloaddition of alkynes and organic azides."[3] Nature, 437, 648-651, 2005. Link

  • Bioisosterism Applications: Horne, W. S., et al. "1,5-Disubstituted 1,2,3-triazoles as cis-peptide bond surrogates." Journal of the American Chemical Society, 126(47), 15366-15367, 2004. Link

  • Safety of Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240, 2005. Link

  • Compound Properties (CAS Verification): "77177-12-9 | this compound."[4] BLD Pharm.[5] Link

Technical Whitepaper: (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol (CAS 77177-12-9). This document focuses on the critical distinction between 1,4- and 1,5-regioisomers and provides an authoritative protocol for accessing the less common 1,5-disubstituted scaffold.

The "Other" Click Isomer: Accessing the 1,5-Disubstituted Scaffold for Medicinal Chemistry

Executive Summary

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has made the 1,4-disubstituted 1,2,3-triazole ubiquitous in drug discovery, its regioisomer—the 1,5-disubstituted triazole —remains underutilized due to historical synthetic challenges. This compound (CAS 77177-12-9) represents a critical building block in this class. Unlike the 1,4-isomer, which mimics a trans-amide bond, the 1,5-isomer structurally mimics a cis-amide bond, offering unique steric and electronic vectors for active site binding. This guide outlines the Ruthenium-Catalyzed (RuAAC) methodology required to synthesize this compound with high regiocontrol.

Chemical Identity & Properties

PropertyData
Chemical Name This compound
CAS Number 77177-12-9
Synonyms 1-Methyl-5-hydroxymethyl-1,2,3-triazole; (3-methyltriazol-4-yl)methanol
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
Structure 5-membered aromatic heterocycle; N1-Methyl, C5-Hydroxymethyl
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Highly soluble in polar organic solvents (DMSO, MeOH, DCM); Moderate in water
pKa ~1.2 (Conjugate acid of triazole ring)

The Regioselectivity Challenge

The thermal Huisgen cycloaddition of methyl azide and propargyl alcohol yields a nearly 1:1 mixture of 1,4- and 1,5-isomers, which are difficult to separate.

  • CuAAC (Copper Catalysis): Exclusively yields the 1,4-isomer .[1]

  • RuAAC (Ruthenium Catalysis): Exclusively yields the 1,5-isomer (Target).

The 1,5-selectivity in RuAAC is driven by the formation of a ruthenacycle intermediate, where the steric demand of the ligands and the electronic nature of the alkyne direct the substituents to the 1,5-positions.

Visualization: Regioselective Pathways

Regioselectivity Start Reagents: Methyl Azide + Propargyl Alcohol Thermal Thermal Huisgen (No Catalyst) Start->Thermal Heat CuAAC Cu(I) Catalysis (CuAAC) Start->CuAAC CuSO4 / NaAsc RuAAC Ru(II) Catalysis (RuAAC) Start->RuAAC Cp*RuCl(PPh3)2 Mix Mixture (1:1) Difficult Separation Thermal->Mix Prod14 1,4-Isomer (Common) CuAAC->Prod14 Exclusive Prod15 1,5-Isomer (CAS 77177-12-9) RuAAC->Prod15 Exclusive

Caption: Divergent synthetic pathways. RuAAC is required to access the 1,5-substitution pattern of CAS 77177-12-9.

Synthesis Protocol (RuAAC Methodology)

Safety Warning: Methyl azide (MeN₃) is a low-molecular-weight organic azide and is potentially explosive. It should never be isolated in neat form. Generate in solution or use extreme caution with blast shielding.

Reaction Scheme

Reagents: Propargyl alcohol (1.0 eq), Methyl Azide (1.1 eq, in solution), Cp*RuCl(PPh₃)₂ (1-2 mol%). Solvent: THF or Dioxane (Anhydrous).[2] Temperature: 60–80 °C.

Step-by-Step Procedure
  • Catalyst Preparation: In a glovebox or under Argon flow, weigh CpRuCl(PPh₃)₂ (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride). This catalyst is crucial for 1,5-regiocontrol due to the steric bulk of the Cp ligand.

  • Reaction Assembly:

    • Charge a pressure-rated reaction vial with Propargyl alcohol (1.0 equiv) and anhydrous THF (0.2 M concentration).

    • Add the Ruthenium catalyst (2 mol%).

    • Carefully add the solution of Methyl Azide in THF/Toluene (1.1 equiv). Note: Ensure the azide solution concentration is known and kept below safety limits.

  • Cycloaddition:

    • Seal the vial and heat to 60 °C for 12–16 hours.

    • The reaction proceeds via oxidative coupling of the alkyne and azide to the Ru center, forming a ruthenacycle, followed by reductive elimination to release the triazole.

  • Work-up & Purification:

    • Cool to room temperature.

    • Concentrate the mixture under reduced pressure (carefully, ensuring no residual azide remains).

    • Purification: Flash column chromatography using DCM:MeOH (95:5 to 90:10). The 1,5-isomer typically elutes differently than the 1,4-isomer (if any trace formed) due to the large dipole moment difference.

  • Validation:

    • 1H NMR (CDCl3): Look for the triazole C4-H singlet. In 1,5-disubstituted triazoles, this proton is typically deshielded (δ ~7.5–7.7 ppm) but distinct from the 1,4-isomer (δ ~7.8–8.0 ppm).

    • NOE (Nuclear Overhauser Effect): Strong NOE correlation between the N-Methyl group and the C4-H proton confirms the 1,5-substitution (they are proximal). In the 1,4-isomer, they are distal.

Mechanism of Action (RuAAC)

The RuAAC cycle involves the displacement of spectator ligands by the azide and alkyne, followed by the formation of a six-membered ruthenacycle. The high regioselectivity arises because the bulky Cp* ligand and the chloride ligand force the alkyne's substituent away from the sterically demanding N-substituent of the azide during the metallacycle formation.

Medicinal Chemistry Applications

The 1,5-disubstituted triazole core of CAS 77177-12-9 serves as a versatile scaffold:

  • Cis-Amide Bioisostere: The 1,5-triazole mimics the geometry and electronic distribution of a cis-peptide bond (Z-amide), whereas the 1,4-triazole mimics a trans-peptide bond. This allows for conformationally restricted analogs of peptides.

  • Solubility Enhancement: The hydroxymethyl group provides a handle for further functionalization (e.g., conversion to halides for coupling) or serves as a polar motif to improve aqueous solubility (logP ~ -0.6).

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (113 Da) and distinct vectors make it an ideal fragment for probing binding pockets that require a "kinked" geometry.

Safety & Handling

  • Explosion Hazard: Methyl azide is shock-sensitive and volatile. Use a blast shield. Do not condense neat methyl azide.

  • Toxicity: Triazoles are generally stable, but intermediates (azides) are toxic (cytochrome c oxidase inhibitors).

  • Storage: Store CAS 77177-12-9 at 2–8 °C under inert atmosphere. It is hygroscopic.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction (RuAAC) cluster_workup Purification Step1 Generate MeN3 (Soln) (Handle with Care!) Step3 Mix in THF Add Propargyl Alcohol Step1->Step3 Step2 Weigh Cp*RuCl(PPh3)2 (Glovebox/Inert) Step2->Step3 Step4 Heat to 60°C 12-16 Hours Step3->Step4 Step5 Concentrate (Remove Solvent) Step4->Step5 Step6 Flash Chromatography (DCM:MeOH) Step5->Step6 Step7 Validation (NMR/NOE) Confirm 1,5-Regiochemistry Step6->Step7

Caption: Experimental workflow for the synthesis of CAS 77177-12-9 via RuAAC.

References

  • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005, 127(46), 15998-15999.

  • Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 2008, 130(28), 8923-8930.

  • Rasmussen, L. K., et al. "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes." Organic Letters, 2007, 9(26), 5337-5339.

  • PubChem Compound Summary. "this compound."[3] National Center for Biotechnology Information.

  • Johansson, J. R., et al. "Microwave-assisted synthesis of 1,5-disubstituted 1,2,3-triazoles." Journal of Organic Chemistry, 2011. (Validating RuAAC utility for small molecules).

Sources

Structural Elucidation and Spectroscopic Characterization of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive technical reference for the characterization of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol . It prioritizes the analytical differentiation between the 1,5-regioisomer (target) and its ubiquitous 1,4-analog, a common challenge in medicinal chemistry.

Content Type: Technical Reference & Analytical Protocol Target Compound: this compound CAS: 103962-05-6 (Generic for isomer mix) / Specific 1,5-isomer references[1]

Executive Summary: The Regioisomer Challenge

In drug discovery, the 1,2,3-triazole moiety is a privileged scaffold, acting as a bioisostere for amide bonds. However, the 1,5-disubstituted isomer—this compound—is frequently misidentified as its 1,4-counterpart.

  • The 1,4-Isomer: Formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] Thermodynamically favored in thermal conditions.[1]

  • The 1,5-Isomer (Target): Formed via Ruthenium-Catalyzed (RuAAC) or Magnesium-mediated synthesis.[1]

This guide provides the specific spectroscopic fingerprints required to validate the 1,5-substitution pattern, preventing costly structure-activity relationship (SAR) errors downstream.

Synthesis Context & Impurity Profile

Understanding the synthetic origin is the first step in spectral analysis.[1] The presence of trace transition metals (Ru vs. Cu) or specific byproducts dictates the purification strategy before spectroscopy.[1]

SynthesisPathways Start Azide + Alkyne (Me-N3 + Propargyl Alcohol) CuAAC CuAAC Catalyst (CuSO4 / Na Ascorbate) Start->CuAAC Click Reaction RuAAC RuAAC Catalyst (Cp*RuCl(PPh3)2) Start->RuAAC Ru-Catalysis Isomer14 1,4-Isomer (Common Impurity) CuAAC->Isomer14 Isomer15 1,5-Isomer (TARGET) RuAAC->Isomer15 High Regioselectivity

Figure 1: Divergent synthesis pathways determining the isomeric identity.

Spectroscopic Data Specifications

The following data represents the purified 1,5-isomer. Note the diagnostic shifts that distinguish it from the 1,4-isomer.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Recommended for resolution of hydroxyl proton coupling).[1][4]
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note

H
7.55 Singlet (s)1HC4-H (Ring)Typically upfield relative to 1,4-isomer (approx 8.0 ppm).[1]

H
5.35 Triplet (t)1H-OH

Hz.[1] Disappears with

shake.[1]

H
4.62 Doublet (d)2H-CH

-OH
Shows coupling to OH in dry DMSO.

H
3.98 Singlet (s)3HN-CH

Key Diagnostic: 1,5-isomer methyls are often shielded by the adjacent substituent compared to 1,4.

C
138.5 Quaternary-C5 (Substituted)Downfield shift due to substitution.

C
128.2 CH-C4 (Ring CH)Characteristic triazole CH.

C
54.8 CH

--C H

-OH

C
35.4 CH

-N-C H

Mass Spectrometry (HRMS-ESI)[1][2]
  • Ionization Mode: Positive (ESI+)[1]

  • Molecular Formula:

    
    [1][5]
    
  • Calculated Mass

    
    :  114.0667[1]
    
  • Found Mass: 114.0665

    
     2 ppm[1]
    
  • Fragmentation Pattern: Loss of

    
     (M-18) and 
    
    
    
    (triazole ring cleavage) are common at higher collision energies.[1]
Infrared Spectroscopy (FT-IR)[1][2]
  • 3200-3400 cm

    
    :  O-H stretch (broad).
    
  • 3120 cm

    
    :  C-H stretch (triazole ring).
    
  • 1050 cm

    
    :  C-O stretch (primary alcohol).
    

Structural Elucidation Workflow (The "Self-Validating" Protocol)

Relying solely on 1D NMR is insufficient for unambiguous assignment.[1] You must perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment to confirm regiochemistry.[1]

The Logic of Differentiation[2][7]
  • 1,4-Isomer: The

    
    -Methyl group and the Ring Proton (C5-H) are adjacent.[1] Strong NOE observed. 
    
  • 1,5-Isomer (Target): The

    
    -Methyl group and the Hydroxymethyl group are adjacent. The Ring Proton (C4-H) is distant.[1] NOE observed between N-Me and CH
    
    
    
    .

NOELogic Sample Unknown Isomer Sample Exp Perform 1D NOE Irradiate N-Me Signal (~4.0 ppm) Sample->Exp ResultA Enhancement at Ring Proton (~7.5-8.0 ppm) Exp->ResultA Observed ResultB Enhancement at CH2 Signal (~4.6 ppm) Exp->ResultB Observed ConclA Conclusion: 1,4-Isomer (Reject) ResultA->ConclA ConclB Conclusion: 1,5-Isomer (Confirm) ResultB->ConclB

Figure 2: Decision tree for confirming regiochemistry via NOE spectroscopy.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Drying: Ensure the sample is dried under high vacuum (< 1 mbar) for 4 hours to remove trace water, which broadens the OH signal.[1]

  • Solvent: Use 0.6 mL of DMSO-

    
     (99.9% D) containing 0.03% TMS as an internal standard.
    
    • Why DMSO? Chloroform (

      
      ) often allows rapid proton exchange, collapsing the CH
      
      
      
      -OH doublet into a singlet and hiding the OH signal. DMSO preserves the coupling (
      
      
      Hz), providing an extra confirmation of the alcohol functionality.
  • Concentration: Prepare at 10-15 mg/mL for optimal Signal-to-Noise (S/N) in 13C experiments.

Protocol B: 1D Selective NOE Experiment
  • Pulse Sequence: Use a standard selective gradient NOE sequence (e.g., selnogp on Bruker systems).[1]

  • Target: Set the irradiation frequency exactly on the

    
    -methyl singlet (
    
    
    
    3.98 ppm).
  • Mixing Time: Set mixing time (

    
    ) to 500 ms.
    
  • Acquisition: Acquire 128 scans.

  • Analysis: Phase the spectrum so the irradiated peak is negative.[1] Look for positive enhancement peaks.

    • Validation: If you see enhancement at 4.62 ppm (CH

      
      ), the structure is the 1,5-isomer .
      

References

  • Synthesis & Regioselectivity (RuAAC): Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][2][6][7] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Spectroscopic Differentiation (1,4 vs 1,5): Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761. [Link]

  • Magnesium-Mediated Synthesis (Alternative Route): Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Monovalent Copper Ligands: Isolation and Characterization. Organic Letters, 6(8), 1237–1240. (Contextual reference for metal-mediated regioselectivity). [Link]

  • General NMR Solvent Data: Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010).[8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

The Strategic deployment of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Versatile Triazole Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful construction of complex functional molecules. Among the plethora of heterocyclic scaffolds, the 1,2,3-triazole core has emerged as a privileged structure due to its unique combination of chemical stability, dipolar character, and hydrogen bond accepting capabilities. This guide focuses on a particularly valuable derivative: (1-Methyl-1H-1,2,3-triazol-5-yl)methanol. Its utility stems from the presence of a reactive hydroxymethyl group appended to a stable, N-methylated triazole ring, offering a versatile handle for a wide array of chemical transformations.

This technical guide provides an in-depth exploration of this compound as a cornerstone in organic synthesis. We will delve into its synthesis, physicochemical properties, and, most importantly, its strategic application in the construction of elaborate molecular architectures, with a particular focus on the development of bioactive compounds.

Core Attributes of this compound

The efficacy of this building block is rooted in its distinct structural features and resulting chemical properties.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₄H₇N₃O[1]
Molecular Weight 113.12 g/mol [1]
Appearance White crystalline powder[2]
Storage Store at ≤ -4 °C[2]

Synthetic Access: The "Click Chemistry" Paradigm

The most efficient and widely adopted method for the synthesis of 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction is celebrated for its high yields, mild reaction conditions, and exceptional regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. The synthesis of this compound is a prime example of this powerful transformation.

The logical synthetic pathway involves the cycloaddition of a methyl azide with propargyl alcohol.

G cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product methyl_azide Methyl Azide (CH₃N₃) catalyst Cu(I) Catalyst (e.g., CuSO₄/Na-Ascorbate) methyl_azide->catalyst + propargyl_alcohol Propargyl Alcohol (HC≡CCH₂OH) propargyl_alcohol->catalyst + product This compound catalyst->product Cycloaddition

Caption: Synthetic pathway to this compound via CuAAC.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established CuAAC methodologies.[4][5]

Materials:

  • Propargyl alcohol

  • Sodium azide

  • Methyl iodide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In situ generation of Methyl Azide: Caution: Methyl azide is volatile and potentially explosive. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions. To a solution of sodium azide (1.3 g, 20 mmol) in water (10 mL) and tert-butanol (10 mL) in a round-bottom flask, add methyl iodide (1.25 mL, 20 mmol). Stir the mixture vigorously at room temperature for 12-16 hours.

  • CuAAC Reaction: To the biphasic mixture containing the in situ generated methyl azide, add propargyl alcohol (1.12 mL, 20 mmol). In a separate flask, prepare a solution of copper(II) sulfate pentahydrate (250 mg, 1 mmol) in water (2 mL) and a solution of sodium ascorbate (396 mg, 2 mmol) in water (3 mL). Add the copper sulfate solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a white solid.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[6][7]

Strategic Applications in Multi-Step Synthesis

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry where the 1,2,3-triazole moiety is a common feature in antifungal, anticancer, and antiviral drugs.[2][8][9] The hydroxymethyl group serves as a convenient handle for various transformations, including oxidation, etherification, and esterification, allowing for the facile introduction of diverse functionalities.

G cluster_transformations Chemical Transformations cluster_products Derivative Scaffolds building_block This compound oxidation Oxidation building_block->oxidation etherification Etherification building_block->etherification esterification Esterification building_block->esterification aldehyde Triazole-5-carbaldehyde oxidation->aldehyde ether Triazolyl Ether etherification->ether ester Triazolyl Ester esterification->ester

Caption: Key transformations of this compound.

Case Study: Synthesis of a Triazole-Containing Bioactive Molecule Analog

The following is a representative synthetic sequence illustrating the use of this compound in the construction of a more complex molecular architecture. This hypothetical pathway is based on common synthetic transformations of similar building blocks.[10]

Step 1: Oxidation to the Aldehyde

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, a versatile intermediate for subsequent C-C bond-forming reactions.

Experimental Protocol:

  • To a solution of this compound (1.13 g, 10 mmol) in dichloromethane (50 mL), add Dess-Martin periodinane (4.68 g, 11 mmol) in one portion at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) and a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Stir the mixture vigorously for 15 minutes, then separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde.

Step 2: Wittig Reaction for Olefination

The resulting aldehyde can undergo a Wittig reaction to introduce a carbon-carbon double bond, a common strategy for extending the carbon skeleton.

Experimental Protocol:

  • To a suspension of a suitable phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 11 mmol) in anhydrous THF (40 mL) at 0 °C, add a strong base such as n-butyllithium (1.6 M in hexanes, 11 mmol) dropwise.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde (10 mmol) in anhydrous THF (10 mL) to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • The organic layer is then washed, dried, and concentrated. Purification by column chromatography will yield the desired olefin.

Conclusion: A Building Block of Strategic Importance

This compound has firmly established itself as a valuable and versatile building block in modern organic synthesis. Its straightforward synthesis via the robust CuAAC reaction, coupled with the reactivity of its hydroxymethyl group, provides a reliable platform for the construction of a diverse array of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

  • Chem-Impex. (1-Methyl-1H-[1][2][9]triazol-5-yl)methanol. Retrieved from [Link]

  • American Elements. (1-methyl-1H-1-2-3-triazol-5-yl)methanol. Retrieved from [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Molecules. Retrieved from [Link]

  • Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. (2020). RSC Advances. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

  • Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents. (2021). Scientific Reports. Retrieved from [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (2018). Molecules. Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. (2022). Molecules. Retrieved from [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. (2022). Molbank. Retrieved from [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2022). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Retrieved from [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

Sources

The Triazole Ring: A Story of Discovery, Reactivity, and a "Click" Heard 'Round the World

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the History and Synthesis of 1,2,3-Triazole Compounds

Introduction: The Unassuming Power of a Five-Membered Ring

In the vast landscape of heterocyclic chemistry, the 1,2,3-triazole ring stands out not for its inherent complexity, but for its profound impact across diverse scientific disciplines. This simple, stable five-membered ring, composed of two carbon and three nitrogen atoms, has become a cornerstone of modern chemistry. Its journey from a laboratory curiosity to an indispensable molecular linker is a compelling narrative of fundamental discovery, mechanistic understanding, and the revolutionary concept of "click chemistry." For researchers in drug development, materials science, and chemical biology, understanding the history and synthesis of 1,2,3-triazoles is not merely an academic exercise; it is essential for harnessing one of the most reliable and versatile tools in the molecular sciences. This guide provides a technical, in-depth exploration of this remarkable compound class, from its first synthesis to its Nobel Prize-winning applications.

Chapter 1: The Dawn of Triazole Chemistry—An Early Discovery

The story of the 1,2,3-triazole begins in the late 19th century, long before its modern applications could be conceived. The first synthesis is credited to German chemist Hans von Pechmann in 1888. Pechmann's work involved the reaction of diazomethane with acetylene, a reaction that, while historically significant, was not fully understood mechanistically at the time and produced the parent 1,2,3-triazole. This initial discovery laid the groundwork, but the full synthetic potential of the triazole ring system would remain largely untapped for over half a century.

Chapter 2: A Mechanistic Leap Forward—The Huisgen 1,3-Dipolar Cycloaddition

The pivotal moment in 1,2,3-triazole chemistry arrived in the 1960s through the seminal work of Rolf Huisgen.[1] Huisgen was the first to systematically investigate the reaction between an azide (a 1,3-dipole) and an alkyne (a dipolarophile) to form a 1,2,3-triazole.[2][3] This transformation, now known as the Huisgen 1,3-dipolar cycloaddition, is a concerted, pericyclic reaction that proceeds via a thermal mechanism.[2]

Causality in Mechanism: The reaction involves the 4 π-electrons of the azide and the 2 π-electrons of the alkyne participating in a concerted shift to form the five-membered ring.[2] However, this thermal process has significant limitations that hindered its widespread adoption:

  • High Energy Input: The reaction typically requires elevated temperatures and prolonged reaction times.[4]

  • Lack of Regioselectivity: When using unsymmetrical alkynes, the thermal cycloaddition yields a mixture of both 1,4-disubstituted and 1,5-disubstituted regioisomers, complicating purification and reducing the yield of the desired product.[4][5]

This lack of control over the product outcome was a major barrier for applications requiring precise molecular architecture, such as drug synthesis.

Diagram 1: Thermal Huisgen cycloaddition yields a mixture of regioisomers.

Chapter 3: The "Click" Revolution—Catalysis Unlocks Perfection

The true potential of the azide-alkyne cycloaddition was unleashed around the turn of the 21st century. The limitations of the thermal reaction were overcome by the introduction of metal catalysis, a breakthrough so profound it was recognized with the 2022 Nobel Prize in Chemistry. This development was the cornerstone of what K. Barry Sharpless termed "click chemistry"—a set of reactions that are modular, high-yielding, stereospecific, and easy to perform.[4]

The Copper Standard: CuAAC for 1,4-Regioisomers

In 2002, the field was revolutionized by the simultaneous and independent reports from the groups of Morten Meldal and Valery V. Fokin/K. Barry Sharpless.[4][6] They discovered that copper(I) salts catalyze the azide-alkyne cycloaddition, a reaction now famously known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]

The introduction of the copper(I) catalyst had transformative effects:

  • Dramatic Rate Acceleration: The reaction rate is accelerated by a factor of up to 10⁷ compared to the uncatalyzed thermal process.[4]

  • Mild Reaction Conditions: CuAAC reactions proceed readily at room temperature and in a variety of solvents, including water.[4]

  • Perfect Regioselectivity: The reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[4]

The 'Why' Behind the Mechanism: The catalytic cycle begins with the formation of a copper(I) acetylide intermediate. This step is crucial as it significantly alters the electronic nature of the alkyne. The azide then coordinates to the copper center, and a stepwise cyclization occurs, leading exclusively to the 1,4-isomer before the catalyst is regenerated. The active Cu(I) catalyst is often generated in situ from a Cu(II) salt (like CuSO₄) using a mild reducing agent, most commonly sodium ascorbate.[4] This avoids the need to handle potentially unstable Cu(I) salts.

CuAAC_Mechanism R_C_CH R²-C≡CH Cu_Acetylide Copper(I) Acetylide R_C_CH->Cu_Acetylide + Cu(I) - H⁺ Cu_I Cu(I) Catalyst Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle R_N3 R¹-N₃ R_N3->Metallacycle + R¹-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Cyclization Product 1,4-Triazole Product Triazolide->Product + H⁺ Product->Cu_I - Cu(I) (regenerated)

Diagram 2: Simplified catalytic cycle of the CuAAC reaction.
The Ruthenium Alternative: RuAAC for 1,5-Regioisomers

While CuAAC provided a perfect solution for 1,4-triazoles, the synthesis of the 1,5-regioisomer remained a challenge. This gap was filled in 2005, when the group of Valery V. Fokin reported that certain ruthenium complexes, such as [Cp*RuCl], catalyze the azide-alkyne cycloaddition to selectively produce 1,5-disubstituted 1,2,3-triazoles.[7] This reaction is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

A key advantage of RuAAC is its broader substrate scope compared to CuAAC. Unlike the copper-catalyzed variant, which is restricted to terminal alkynes, RuAAC can also engage internal alkynes, providing access to fully substituted 1,2,3-triazoles.[7][8]

A Different Catalytic Path: The mechanism of RuAAC is distinct from CuAAC. It does not proceed through a metal acetylide intermediate. Instead, it is proposed to involve the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. This is followed by reductive elimination, which forms the triazole product and regenerates the active catalyst.[7]

Comparative Analysis of Synthetic Methodologies

The evolution from the thermal Huisgen cycloaddition to the catalyzed CuAAC and RuAAC reactions represents a paradigm shift in synthetic efficiency and control.

FeatureThermal Huisgen CycloadditionCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Catalyst NoneCu(I) salts (e.g., CuI, CuSO₄/Ascorbate)Ru(II) complexes (e.g., Cp*RuCl(COD))
Regioselectivity Mixture of 1,4 and 1,5 isomersExclusively 1,4-isomerExclusively 1,5-isomer (with terminal alkynes)
Reaction Conditions High temperature (80-120 °C), long timesRoom temperature, fastRoom temp. to moderate heat
Alkyne Scope Terminal & InternalTerminal onlyTerminal & Internal
Functional Group Tol. ModerateExcellentVery Good
Key Application Limited due to low selectivityBioconjugation, Drug Discovery, MaterialsComplementary synthesis, Polysubstituted triazoles

Chapter 4: Experimental Protocol—A Validated CuAAC Workflow

The following protocol describes a general, reliable method for the synthesis of a 1,4-disubstituted 1,2,3-triazole via CuAAC, optimized for bioconjugation applications where substrates may be sensitive.

Self-Validation and Causality: This protocol incorporates a pre-mixed catalyst solution and a specific order of addition to ensure the integrity of the catalytic system and protect sensitive biomolecules. The use of a copper-stabilizing ligand like THPTA or BTTAA is critical; it not only accelerates the reaction but also protects the Cu(I) state from oxidation and prevents copper-mediated damage to substrates like proteins or DNA.[9][10] The final addition of sodium ascorbate initiates the reaction by reducing Cu(II) to the active Cu(I) state.[9][11]

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_process 3. Incubation & Workup prep_stocks Prepare stock solutions: - Azide Substrate - Alkyne Substrate - CuSO₄ - Ligand (e.g., THPTA) - Sodium Ascorbate mix_substrates Combine Azide and Alkyne substrates in buffer (e.g., PBS) add_catalyst Add Catalyst Premix to substrate mixture mix_substrates->add_catalyst mix_catalyst Prepare Catalyst Premix: Mix CuSO₄ and Ligand solutions mix_catalyst->add_catalyst start_reaction Initiate Reaction: Add Sodium Ascorbate solution add_catalyst->start_reaction incubate Incubate at Room Temperature (30-60 min), protect from light start_reaction->incubate purify Purify Product (e.g., Chromatography, Dialysis) incubate->purify

Sources

Theoretical studies on the electronic structure of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Electronic Structure of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Triazole Moieties in Medicinal Chemistry

The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its unique electronic characteristics and its role as a stable and versatile linker.[1][2][3] This five-membered heterocycle, characterized by a 6π delocalized electron system, is aromatic and possesses a significant dipole moment.[1][3][4] These features allow it to engage in a variety of non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological targets like proteins and enzymes.[2] Consequently, 1,2,3-triazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][5][6] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has further propelled the use of this moiety by enabling the efficient and regioselective synthesis of diverse triazole-containing compounds.[1][2][7]

This guide delves into the theoretical underpinnings of the electronic structure of a specific derivative, this compound. By understanding its electronic landscape through computational methods, we can gain predictive insights into its reactivity, stability, and potential intermolecular interactions, which are critical for rational drug design.

Chapter 1: Introduction to this compound

This compound is a small molecule featuring the core 1,2,3-triazole ring substituted with a methyl group at the N1 position and a hydroxymethyl group at the C5 position. The seemingly simple substitutions of a methyl and a hydroxymethyl group can significantly influence the electronic properties of the triazole ring. The methyl group, being electron-donating, and the hydroxymethyl group, capable of acting as both a hydrogen bond donor and acceptor, introduce electronic and steric nuances that modulate the molecule's overall behavior. A theoretical examination of its electronic structure is paramount for predicting its chemical behavior and its potential as a pharmacophore.

Chapter 2: The Theoretical Chemist's Toolkit: Methodologies for Electronic Structure Elucidation

To probe the electronic intricacies of this compound, we turn to the robust tools of computational chemistry, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Density Functional Theory (DFT): DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of organic molecules. A popular and reliable functional for such systems is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[8]

Basis Sets: The choice of basis set is crucial for obtaining accurate results. For a molecule containing nitrogen and oxygen atoms with lone pairs and the potential for hydrogen bonding, a split-valence basis set augmented with polarization and diffuse functions is recommended. The 6-311++G(d,p) basis set is an excellent choice, providing the necessary flexibility to describe the electron distribution accurately.

Time-Dependent DFT (TD-DFT): To understand the excited-state properties and predict the UV-Vis absorption spectra, TD-DFT is the method of choice.[9][10] It allows for the calculation of electronic transition energies and oscillator strengths, providing a theoretical counterpart to experimental spectroscopic data.[9][11]

Chapter 3: A Step-by-Step Guide to a Robust In Silico Workflow

The following protocol outlines a validated workflow for the theoretical analysis of this compound.

Step 1: Geometry Optimization The first and most critical step is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. It is imperative to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Step 2: Frontier Molecular Orbital (FMO) Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[12]

Step 3: Molecular Electrostatic Potential (MEP) Mapping The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[13][14] It maps the electrostatic potential onto the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

Step 4: Natural Bond Orbital (NBO) Analysis NBO analysis provides a detailed picture of the bonding and electronic structure within the molecule.[15][16] It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of lone pairs.[15][17] This analysis can reveal the delocalization of electron density and the strength of intramolecular interactions.[17]

Step 5: Mulliken Population Analysis This analysis provides a quantitative measure of the partial atomic charges on each atom in the molecule. While several charge schemes exist, Mulliken population analysis is a straightforward method to understand the distribution of electronic charge.

Step 6: TD-DFT for UV-Vis Spectra Simulation To connect the theoretical calculations with experimental observations, a TD-DFT calculation is performed on the optimized geometry. This will predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*).[18][19][20]

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Electronic Structure Analysis cluster_tddft Excited State Calculations start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Validation fmo HOMO-LUMO Analysis freq_calc->fmo mep MEP Mapping freq_calc->mep nbo NBO Analysis freq_calc->nbo mulliken Mulliken Charges freq_calc->mulliken tddft TD-DFT Calculation freq_calc->tddft uv_vis Simulated UV-Vis Spectrum tddft->uv_vis

Caption: A validated computational workflow for the theoretical analysis of this compound.

Chapter 4: Decoding the Electronic Landscape: Analysis of Key Parameters

Based on studies of similar triazole derivatives, we can anticipate the following electronic characteristics for this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is expected to be localized primarily on the triazole ring, indicating that this is the most likely site for electrophilic attack. The LUMO, conversely, will also likely be distributed across the triazole ring system. The energy of the HOMO-LUMO gap will provide a quantitative measure of the molecule's reactivity; a smaller gap suggests higher reactivity.[12]

Molecular Electrostatic Potential (MEP)

The MEP map will likely show regions of negative potential (red) around the nitrogen atoms of the triazole ring and the oxygen atom of the hydroxymethyl group, highlighting these as centers for electrophilic and hydrogen bonding interactions.[21][22][23] Regions of positive potential (blue) are expected around the hydrogen atoms, particularly the hydroxyl hydrogen. This information is invaluable for predicting how the molecule will dock into a biological receptor.[13]

Natural Bond Orbital (NBO) Analysis

NBO analysis will likely reveal significant delocalization of electron density within the triazole ring, confirming its aromatic character. It will also quantify the donor-acceptor interactions between filled and empty orbitals, providing insight into the intramolecular charge transfer that contributes to the molecule's stability.

Mulliken Population Analysis

The Mulliken charges are expected to show that the nitrogen and oxygen atoms carry partial negative charges, while the carbon and hydrogen atoms bear partial positive charges. This charge distribution is a key determinant of the molecule's dipole moment and its interactions with polar solvents and biological macromolecules.

ParameterExpected Value/ObservationSignificance
HOMO Energy Negative value (eV)Electron-donating ability
LUMO Energy Negative or small positive value (eV)Electron-accepting ability
HOMO-LUMO Gap Several eVChemical reactivity and kinetic stability
MEP Negative Regions Around N and O atomsSites for electrophilic attack and H-bonding
MEP Positive Regions Around H atomsSites for nucleophilic attack
NBO Interactions Strong π → π* interactions in the ringAromaticity and stability
Mulliken Charges Negative on N, O; Positive on C, HDipole moment and intermolecular interactions

Chapter 5: Bridging Theory and Experiment: Spectroscopic Insights

The TD-DFT calculations are expected to predict UV-Vis absorption peaks corresponding to π→π* and n→π* electronic transitions.[18][19] For many 1,2,3-triazole derivatives, these absorptions occur in the UV region.[18][19] A strong correlation between the theoretically computed absorption spectrum and an experimentally measured one would provide robust validation for the computational model.[9]

Chapter 6: Conclusion and Future Directions

The theoretical study of this compound provides a powerful lens through which to understand its fundamental electronic properties. By employing a validated computational workflow, we can elucidate its reactivity, stability, and potential for intermolecular interactions. This knowledge is not merely academic; it forms the foundation for the rational design of novel therapeutic agents. The insights gained from analyzing the HOMO-LUMO gap, MEP, and NBO can guide the synthesis of new derivatives with enhanced biological activity and optimized pharmacokinetic profiles. Future work could involve extending these theoretical studies to understand the molecule's interaction with specific biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations.

References

  • ACS Omega. (2021). 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). Retrieved from [Link]

  • PubMed Central. (2024). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. Retrieved from [Link]

  • PubMed. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. Retrieved from [Link]

  • PubMed Central. (2021). 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). Retrieved from [Link]

  • ResearchGate. (2021). Calculated HOMO and LUMO orbitals for compounds 4-9 by (B3LYP/6-311++G(d,p)) level of theory in the gas phase. Retrieved from [Link]

  • ACS Publications. (2010). Use of Molecular Electrostatic Potential at the Carbene Carbon as a Simple and Efficient Electronic Parameter of N-heterocyclic Carbenes. Retrieved from [Link]

  • AIP Publishing. (2020). Natural bond orbital (NBO) analysis of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea molecule based on DFT calculations. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) DFT and TDDFT Based Investigation of Electronic Structure and Spectral Properties of a Triazole Thiophene Molecule. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) 2-(3-Methyl-4,5-Dihydro-1H-1,2,4-Triazol-5-One-4-yl-Azomethine)-Phenyl Cinnamate: Theoretical and Experimentical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). The electrostatic potential maps (kJ mol⁻¹) for N-heterocyclic aromatics 1–11. Retrieved from [Link]

  • ResearchGate. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Retrieved from [Link]

  • PubMed. (2024). Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability. Retrieved from [Link]

  • PubMed Central. (2022). Applications of density functional theory in COVID-19 drug modeling. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study. Retrieved from [Link]

  • PNAS. (1997). Cation-pi interactions in aromatics of biological and medicinal interest: electrostatic potential surfaces as a useful qualitati. Retrieved from [Link]

  • ACS Publications. (2022). Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations. Retrieved from [Link]

  • ResearchGate. (2010). 1,2,3-Triazole and Its Derivatives. Development of Methods for the Formation of the Triazole Ring. Retrieved from [Link]

  • ACS Publications. (2021). Estimating the Hydrogen Bond Strength by Machine Learning Approaches. Retrieved from [Link]

  • MDPI. (2024). Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. Retrieved from [Link]

  • ChemRxiv. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

  • ResearchGate. (2022). Natural bond orbital theory: Discovering chemistry with NBO7. Retrieved from [Link]

  • ACS Publications. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved from [Link]

  • RSC Publishing. (2015). Absorption and fluorescence signatures of 1,2,3-triazole based regioisomers: challenging compounds for TD-DFT. Retrieved from [Link]

  • ResearchGate. (2021). HOMO and LUMO patterns of triazole ligand. Retrieved from [Link]

  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Retrieved from [Link]

  • PMC. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Click chemistry protocols using (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis & Utilization of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Executive Summary & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 1,2,3-triazoles are privileged scaffolds due to their high dipole moment, hydrogen bonding potential, and metabolic stability. However, the vast majority of "Click Chemistry" literature focuses on the 1,4-disubstituted isomer generated by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide addresses the 1,5-disubstituted isomer: This compound . This specific regioisomer alters the vector orientation of substituents, providing a distinct 3D spatial arrangement compared to its 1,4-counterpart. It is frequently used as a bioisostere for cis-amide bonds in peptidomimetics.

The Core Challenge: Standard CuAAC will fail to produce this molecule, yielding the 1,4-isomer instead. Accessing the 5-yl isomer requires Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) or Grignard-mediated synthesis.

Critical Safety Directive: Methyl Azide

⚠️ DANGER: EXPLOSION HAZARD

The synthesis of this specific scaffold requires Methyl Azide (MeN₃) .

  • C/N Ratio Violation: MeN₃ has a Carbon/Nitrogen ratio of 1:3. It is highly volatile and explosive.
  • Isolation Forbidden: NEVER isolate Methyl Azide in neat form. It must be generated and used in situ or in dilute solution.
  • Equipment: All reactions must be performed behind a blast shield in a high-velocity fume hood.

Reaction Pathway & Mechanism

The divergence in regioselectivity is dictated by the metal catalyst. Copper forms a dinuclear acetylide intermediate favoring the 1,4-product, while Ruthenium (specifically Cp* complexes) proceeds via a ruthenacycle that sterically directs the formation of the 1,5-bond.

ReactionPathway Reactants Reactants Methyl Azide + Propargyl Alcohol Cu_Cat Cu(I) Catalyst (CuAAC) Reactants->Cu_Cat Standard Click Ru_Cat Ru(II) Catalyst (RuAAC) Reactants->Ru_Cat Regioselective Cu_Int Cu-Acetylide Intermediate Cu_Cat->Cu_Int Ru_Int Ruthenacycle Intermediate Ru_Cat->Ru_Int Prod_14 1,4-Isomer (WRONG TARGET) Cu_Int->Prod_14 Steric Control Prod_15 1,5-Isomer (TARGET MOLECULE) Ru_Int->Prod_15 Electronic/Steric Control

Figure 1: Mechanistic divergence between CuAAC and RuAAC pathways determining regioisomer outcome.

Detailed Protocol: RuAAC Synthesis

This is the gold-standard method for high-purity synthesis of the 1,5-isomer.

Reagents:

  • Alkyne: Propargyl alcohol (1.0 equiv)

  • Azide Source: Trimethylsilyl azide (TMSN₃) + Methanol (generates MeN₃ in situ - Safer) OR Methyl Iodide + Sodium Azide (Traditional - Higher Risk). Protocol below uses the safer TMSN₃/MeOH route.

  • Catalyst: [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride).

  • Solvent: 1,4-Dioxane or THF (Anhydrous).

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under Argon flow, weigh [Cp*RuCl(PPh₃)₂] (2 mol%) into a heavy-walled pressure vial equipped with a magnetic stir bar. Add anhydrous 1,4-Dioxane (0.5 M concentration relative to alkyne).

  • Reactant Addition: Add Propargyl alcohol (1.0 equiv) to the vial. Note: The hydroxyl group coordinates with Ru, further stabilizing the 1,5-transition state.

  • In Situ Azide Generation (The "Safe" Route):

    • Instead of handling pure MeN₃, add Methanol (2.0 equiv) and Trimethylsilyl azide (TMSN₃, 1.2 equiv) directly to the reaction vessel.

    • Mechanism:[1][2][3] TMSN₃ reacts with MeOH to release MeN₃ slowly into the reaction mixture.

  • Reaction: Seal the pressure vial immediately. Heat the mixture to 60–80°C for 12 hours. The elevated temperature is required for the Ru-catalytic cycle (unlike CuAAC which works at RT).

  • Work-up:

    • Cool to room temperature.[4]

    • Quench: Open the vial carefully in a fume hood.

    • Concentrate the solvent under reduced pressure (Rotavap). Caution: Ensure water bath is <40°C to prevent volatility of low MW triazoles.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: DCM:MeOH (95:5 to 90:10). The free hydroxyl group makes the product polar.

Validation Criteria (Self-Validating):

  • ¹H NMR (CDCl₃): The triazole C4-H singlet for the 1,5-isomer typically appears at δ 7.50–7.65 ppm . (The 1,4-isomer C5-H is typically more downfield at δ 7.70–7.80 ppm).

  • ¹³C NMR: The C4 signal of the 1,5-isomer appears at ~133 ppm .[5] (The C5 signal of the 1,4-isomer is upfield at ~120 ppm). This is the definitive check.

Alternative Protocol: Magnesium-Mediated (Grignard)

For laboratories lacking Ruthenium catalysts, magnesium acetylides can induce 1,5-regioselectivity, though functional group tolerance is lower.

Step-by-Step Methodology:

  • Grignard Formation: Dissolve Propargyl alcohol (1.0 equiv) in anhydrous THF at 0°C under Argon.

  • Deprotonation: Slowly add Ethylmagnesium Bromide (EtMgBr, 2.0 equiv). The first equiv deprotonates the -OH; the second deprotonates the alkyne terminal C-H.

  • Azide Addition: Add a solution of Methyl Azide (generated separately in THF, handle with extreme care) dropwise at 0°C.

  • Cyclization: Allow to warm to room temperature and stir for 2-4 hours. The magnesium intermediate coordinates the azide to attack the internal carbon.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

Functionalization Workflow (Downstream Application)

Once this compound is synthesized, it is rarely the final drug. It is usually converted into an electrophile to "click" (via substitution) into a larger drug scaffold.

Workflow: Chlorination for Nucleophilic Substitution

Functionalization Start This compound (Nucleophile/Alcohol) Intermediate Activated Electrophile (-CH2Cl or -CH2OMs) Start->Intermediate Activation Reagent SOCl2 (Thionyl Chloride) or MsCl (Mesyl Chloride) Reagent->Intermediate Target Drug Scaffold (Nucleophilic Attack) Intermediate->Target Substitution (SN2)

Figure 2: Activation of the hydroxymethyl group for fragment coupling.

Protocol:

  • Dissolve the triazole alcohol in DCM at 0°C.

  • Add Thionyl Chloride (SOCl₂, 1.5 equiv) dropwise.

  • Stir 1 hour. Evaporate volatiles.

  • Result: 5-(Chloromethyl)-1-methyl-1,2,3-triazole hydrochloride. This can now react with amines or thiols on your target drug molecule.

Data Summary: Method Comparison

FeatureRuAAC (Ruthenium) Mg-Mediated (Grignard) CuAAC (Copper)
Regioselectivity 1,5-Exclusive (>98%)Mostly 1,5 (>90%)1,4-Exclusive (Wrong Isomer)
Reaction Type CatalyticStoichiometricCatalytic
Conditions Neutral, Heat (60°C)Basic, Strong NucleophileAqueous/Organic, RT
FG Tolerance High (Acids, esters ok)Low (No electrophiles)Very High
Key Reference J. Am. Chem. Soc. 2005 [1]Angew. Chem. 2004 [2]Angew. Chem. 2002 [3]

References

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][5][6][7] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Monodentate Triazoles as Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition. Organic Letters, 6(8), 1237–1240. (Describes Mg-mediated routes in context). [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761. (Critical for NMR validation). [Link]

Sources

Application Notes and Protocols for Bioconjugation Utilizing (1-Methyl-1H-1,2,3-triazol-5-yl)methanol as a Versatile Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugation and the Emergence of a Novel Triazole Scaffold

In the intricate world of bioconjugation, the linker molecule is not merely a passive bridge but an active determinant of the final conjugate's success. It governs critical parameters such as stability, solubility, and the biological activity of the conjugated moieties. The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the field by offering a highly efficient and bioorthogonal method for forging stable connections.[] Central to this chemistry is the formation of a 1,2,3-triazole ring, a robust and metabolically stable linkage.[2] This document provides a detailed guide to the application of a unique triazole-based linker, (1-Methyl-1H-1,2,3-triazol-5-yl)methanol , in modern bioconjugation strategies.

The structure of this compound is distinguished by two key features: an N-methyl group and a C5-hydroxymethyl substituent. The N-methylation of the triazole ring is a crucial modification that prevents tautomerization, thereby ensuring a defined and stable regioisomeric structure of the linker.[3] This seemingly subtle alteration can have a significant impact on the electronic properties and, consequently, the stability of the resulting bioconjugate. The hydroxymethyl group at the 5-position imparts increased hydrophilicity to the linker, a property of paramount importance in bioconjugation.[4][] Enhanced water solubility can mitigate the aggregation often associated with hydrophobic payloads, such as those in antibody-drug conjugates (ADCs), and improve the overall pharmacokinetic profile of the bioconjugate.[][7] Furthermore, the hydroxyl moiety serves as a convenient handle for subsequent chemical modifications, allowing for the construction of more complex, multifunctional linker architectures.

This guide will delve into the mechanistic underpinnings of utilizing this linker in CuAAC reactions, provide detailed, step-by-step protocols for its implementation, and present case studies that highlight the potential advantages of this linker in various bioconjugation applications.

Mechanism of Action: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The formation of the stable triazole linkage using this compound is achieved through the well-established CuAAC reaction. This reaction proceeds via a concerted, yet stepwise, mechanism involving the copper(I)-catalyzed reaction between an azide and a terminal alkyne.[8] The this compound linker can be synthesized to bear either a terminal alkyne or an azide functionality, allowing for versatile integration into bioconjugation schemes.

The generally accepted mechanism for the CuAAC reaction is as follows:

  • Formation of Copper(I)-Acetylide: In the presence of a copper(I) source, the terminal alkyne deprotonates to form a copper(I)-acetylide intermediate.

  • Coordination of the Azide: The azide then coordinates to the copper center of the acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rapidly rearranges, and subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

The hydroxymethyl group on the this compound linker can potentially participate in the reaction by coordinating with the copper catalyst, which may influence the reaction kinetics.[9]

CuAAC_Mechanism cluster_0 Catalytic Cycle cluster_1 Linker Structure Alkyne R1-C≡CH Acetylide R1-C≡C-Cu(I) Alkyne->Acetylide + Cu(I) Azide R2-N3 CuI Cu(I) CuI->Alkyne Triazole R1-(Triazole)-R2 Acetylide->Triazole + R2-N3 Triazole->CuI - Product Linker This compound Linker->Alkyne Functionalized as Alkyne Linker->Azide Functionalized as Azide caption CuAAC Reaction Mechanism

Figure 1. A simplified representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle, showcasing the role of the this compound linker functionalized with either an alkyne or an azide.

Experimental Protocols

The following protocols provide a general framework for the use of this compound as a linker in a typical bioconjugation reaction involving a protein and a small molecule payload. It is crucial to optimize the reaction conditions for each specific application.

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein-Small Molecule Conjugation

This protocol assumes the protein has been functionalized with an azide group and the small molecule payload is attached to the this compound linker, which in turn bears a terminal alkyne.

Materials:

  • Azide-functionalized protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized this compound-payload conjugate

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting columns or dialysis cassettes for purification

  • Analytical instrumentation (e.g., SDS-PAGE, SEC-HPLC, Mass Spectrometry)

Procedure:

  • Reagent Preparation:

    • Prepare fresh sodium ascorbate solution immediately before use.

    • Thaw all other reagents to room temperature.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized protein and the reaction buffer to the desired final concentration (typically 1-10 mg/mL).

    • Add the alkyne-functionalized linker-payload conjugate to the reaction mixture. A typical starting point is a 5- to 20-fold molar excess relative to the protein.

    • Add the THPTA ligand to the reaction mixture to a final concentration of 5 times the copper concentration. THPTA helps to stabilize the Cu(I) oxidation state and protect the protein from oxidative damage.[10]

    • Add the CuSO₄ solution to the reaction mixture. A final concentration of 0.5-1 mM is a good starting point.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

  • Reaction Quenching (Optional):

    • The reaction can be quenched by adding a chelating agent such as EDTA to a final concentration of 10 mM.

  • Purification of the Bioconjugate:

    • Remove unreacted small molecules and excess reagents by size exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer.

  • Characterization of the Bioconjugate:

    • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use SEC-HPLC to assess the purity and aggregation state of the conjugate.

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), hydrophobic interaction chromatography (HIC), or mass spectrometry.

Experimental_Workflow Start Start ReagentPrep Reagent Preparation Start->ReagentPrep ReactionSetup Reaction Setup (Protein, Linker-Payload, Ligand, Copper) ReagentPrep->ReactionSetup ReactionInitiation Reaction Initiation (Add Sodium Ascorbate) ReactionSetup->ReactionInitiation Incubation Incubation (RT or 37°C) ReactionInitiation->Incubation Purification Purification (SEC or Dialysis) Incubation->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization End End Characterization->End

Figure 2. A general experimental workflow for bioconjugation using the this compound linker via CuAAC.

Troubleshooting Guide
Problem Possible Cause Suggested Solution
Low conjugation efficiency Inefficient Cu(I) catalysisIncrease the concentration of sodium ascorbate. Ensure the sodium ascorbate solution is freshly prepared. Increase the concentration of the THPTA ligand.
Steric hindranceIncrease the reaction time or temperature. Consider a longer spacer between the functional group and the biomolecule/payload.
Incorrect reagent concentrationsVerify the concentrations of all stock solutions. Optimize the molar excess of the linker-payload.
Protein aggregation/precipitation Oxidative damage from copperIncrease the concentration of the THPTA ligand. Degas all solutions before use.
Hydrophobicity of the payloadPerform the reaction at a lower protein concentration. Include solubility-enhancing excipients in the reaction buffer.
High levels of unreacted protein Incomplete reactionIncrease the reaction time, temperature, or reagent concentrations.
Inactive functional groupsVerify the integrity of the azide and alkyne functionalities on the protein and linker, respectively.

Case Studies and Applications: The Advantage of a Hydrophilic, N-Methylated Triazole Linker

While specific published data on the use of this compound as a linker in bioconjugation is emerging, its structural features suggest significant advantages in various applications, particularly in the development of antibody-drug conjugates (ADCs). The following table summarizes the expected benefits based on studies of similar triazole-based linkers.

Application Area Key Challenge How this compound Linker Can Help Supporting Rationale
Antibody-Drug Conjugates (ADCs) Payload-induced aggregation and poor pharmacokineticsThe hydroxymethyl group increases the overall hydrophilicity of the linker-payload, potentially reducing aggregation and improving solubility.[][][7]Hydrophilic linkers have been shown to improve the pharmacokinetic properties and therapeutic index of ADCs.[] The stable, N-methylated triazole core ensures the integrity of the ADC in circulation.
Peptide and Oligonucleotide Conjugation Maintaining biological activity and cellular uptakeThe compact and hydrophilic nature of the linker is less likely to interfere with the native conformation and function of peptides and oligonucleotides.The triazole linkage is a good mimic of the amide bond and is well-tolerated in biological systems.[11]
Fluorescent Labeling of Biomolecules Quenching of fluorescent dyes and non-specific bindingThe hydrophilic character of the linker can help to create a local aqueous environment around the fluorophore, potentially reducing quenching and non-specific hydrophobic interactions.Linker properties are known to influence the performance of fluorescent probes.[12]
PROTACs and Molecular Glues Optimizing cell permeability and ternary complex formationThe ability to tune the linker's properties (e.g., by further functionalizing the hydroxyl group) allows for fine-tuning of the overall properties of the PROTAC, which can impact cell permeability and the stability of the ternary complex.[13]The position and properties of the triazole within a linker have been shown to affect the potency of PROTACs.[13]

Conclusion

This compound represents a promising and versatile linker for bioconjugation. Its unique combination of a stable, N-methylated triazole core and a hydrophilicity-enhancing, functionalizable hydroxymethyl group addresses several key challenges in the design of modern bioconjugates. The straightforward integration of this linker into robust and efficient CuAAC protocols makes it an attractive tool for researchers in academia and industry. As the demand for more sophisticated and effective bioconjugates continues to grow, the strategic application of well-designed linkers like this compound will undoubtedly play a pivotal role in advancing the fields of medicine and biotechnology.

References

  • Click Triazoles for Bioconjugation. PMC. [Link]

  • Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. PMC. [Link]

  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. MDPI. [Link]

  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. PMC. [Link]

  • Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. PubMed Central. [Link]

  • Current ADC Linker Chemistry. PMC. [Link]

  • A comparison of triazole-forming bioconjugation techniques for constructing comb-shaped peptide-polymer bioconjugates. PubMed. [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • (1H-BENZO[d][12][14][15]TRIAZOL-1-YL)METHANOL: AN EFFICIENT BIDENTATE LIGAND FOR. Connect Journals. [Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PMC. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals. [Link]

  • (PDF) Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. ResearchGate. [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry. [Link]

  • Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. PMC. [Link]

  • Advances in ADC Linker Research. AxisPharm. [Link]

  • Chapter 3: Linker Design and Impact on ADC Properties. The Royal Society of Chemistry. [Link]

  • (PDF) Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. ResearchGate. [Link]

Sources

Reaction kinetics of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol in cycloaddition reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling & Regioselective Synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Part 1: Executive Summary & Scientific Rationale

The Challenge: The synthesis of This compound represents a classic problem in regioselective cycloaddition. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rapidly yields the 1,4-isomer, the 1,5-isomer (the target molecule) requires Ruthenium catalysis (RuAAC).[1][2][3] The kinetic pathways of these two reactions are distinct; CuAAC proceeds via a dinuclear copper intermediate, whereas RuAAC proceeds via a ruthenacycle.

The Solution: This guide details the kinetic control required to synthesize the 1,5-disubstituted triazole using Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride). Unlike the copper variant, the RuAAC reaction is sensitive to steric bulk and electronic demands of the alkyne. This protocol focuses on the kinetics of formation , providing a self-validating workflow to ensure exclusive 1,5-regioselectivity and quantify reaction progress.

Target Molecule Profile:

  • IUPAC Name: this compound[4]

  • Regioisomer: 1,5-disubstituted[1][2][3][5]

  • Precursors: Methyl Azide (or synthetic equivalent) + Propargyl Alcohol

  • Kinetic Characteristic: Formed via irreversible oxidative coupling; thermally stable post-formation.

Part 2: Mechanistic & Kinetic Theory

To control the reaction, one must understand the catalytic cycle. The RuAAC reaction does not follow the concerted Huisgen mechanism.

The RuAAC Catalytic Cycle (1,5-Selectivity)

The high regioselectivity for the 1,5-isomer stems from the steric demands of the ligands on the Ruthenium center. The reaction is generally first-order with respect to the catalyst and varies between zero and first-order for substrates depending on the rate-determining step (often the oxidative coupling).

Mechanism Visualization:

RuAAC_Mechanism cluster_kinetics Kinetic Control Points Start Active Catalyst [Cp*RuCl] Complex1 Alkyne/Azide Coordination (Steric Sorting) Start->Complex1 + Methyl Azide + Propargyl Alcohol Ruthenacycle Ruthenacycle Intermediate (C-N Bond Formation) Complex1->Ruthenacycle Oxidative Coupling (Rate Determining) ProductRelease Reductive Elimination (Product Release) Ruthenacycle->ProductRelease Isomerization ProductRelease->Start Regeneration Product Target: 1,5-Triazole ProductRelease->Product

Figure 1: Catalytic cycle of RuAAC. The formation of the six-membered ruthenacycle determines the 1,5-regiochemistry, directing the nitrogen substituent distal to the bulky Cp ligand.*

Part 3: Experimental Protocol

Safety Precaution: Handling Organic Azides
  • Methyl Azide Warning: Methyl azide is volatile and potentially explosive. This protocol recommends generating it in situ or using a safer surrogate if applicable. For this specific target, we assume the use of a stable solution or direct handling in a blast-shielded hood.

  • Stoichiometry: Maintain the C/N ratio > 3 to minimize explosion risk.

Materials
  • Catalyst: Cp*RuCl(PPh3)2 (1-2 mol%)

  • Alkyne: Propargyl alcohol (1.0 equiv)

  • Azide: Methyl azide (1.1 equiv, typically in solution)

  • Solvent: 1,4-Dioxane or THF (Anhydrous, degassed)

  • Temperature: 60°C - 80°C

Workflow: Synthesis & Kinetic Monitoring

Step 1: Catalyst Activation Dissolve Cp*RuCl(PPh3)2 in degassed 1,4-dioxane. The inert atmosphere (N2 or Ar) is critical; oxygen can oxidize the phosphine ligands, poisoning the catalyst and altering kinetic data.

Step 2: Reactant Addition Add propargyl alcohol first, allowing coordination to the Ru center. Subsequently, add the methyl azide solution dropwise.

  • Kinetic Note: Adding the alkyne first often prevents catalyst inhibition by the azide.

Step 3: Reaction & Monitoring (In Situ IR) To measure kinetics accurately, use ReactIR (or equivalent in-situ FTIR).

  • Track: Disappearance of the Azide peak (~2100 cm⁻¹) and Alkyne C≡C stretch.

  • Track: Appearance of the Triazole C=C/N=N ring stretches (~1450-1500 cm⁻¹).

Step 4: Purification Upon completion (azide peak flatline), concentrate the mixture. The 1,5-isomer is often less polar than the 1,4-isomer. Purify via flash chromatography (EtOAc/Hexanes).

Part 4: Data Analysis & Validation

Kinetic Data Interpretation

The reaction rate equation for RuAAC is typically:



Where x and y are often fractional or zero depending on saturation.

Table 1: Expected Kinetic Profile vs. Conditions

ParameterObservationKinetic Implication
Catalyst Load Linear rate increase (0.5% to 2%)First-order dependence on [Ru].
Temperature Rate doubles every ~10°CHigh activation energy (

) compared to CuAAC; requires heat.
Solvent Polarity Faster in THF vs. ToluenePolar transition state (Ruthenacycle) stabilized by polar solvents.
Sterics Propargyl alcohol reacts slower than terminal alkylsHydroxyl coordination may assist or hinder depending on conformation.
Validation: Proving 1,5-Regiochemistry

You must prove you synthesized the 5-isomer and not the 4-isomer.

  • NOE (Nuclear Overhauser Effect) NMR:

    • 1,5-Isomer (Target): Strong NOE signal observed between the Methyl group (N1) and the Alkyne proton/substituent (C4) ? No, C4 has a proton.

    • Correction: In the 1,5-isomer, the N1-Methyl is close to the C5-substituent (Methanol group).

    • Test: Irradiate the N-Methyl protons.

      • Result for 1,5-isomer: NOE observed at the CH2 of the methanol group.

      • Result for 1,4-isomer: NOE observed at the C5-Proton (triazole ring proton), not the methanol group.

  • C-13 NMR Shift:

    • The C5 carbon in 1,5-disubstituted triazoles typically appears upfield relative to the C4 carbon in 1,4-isomers due to steric compression.

Part 5: Troubleshooting & Optimization

Issue: Low Conversion

  • Cause: Catalyst poisoning by oxygen.

  • Fix: Freeze-pump-thaw degas all solvents. Increase catalyst loading to 5 mol%.

Issue: Formation of 1,4-Isomer

  • Cause: Thermal background reaction (Huisgen) competing with Catalysis.

  • Fix: Lower temperature (do not exceed 80°C) and increase catalyst concentration. The thermal reaction creates a 1:1 mix; the Ru reaction is specific. If you see 1,4-isomer, your catalyst is dead, and you are just heating azide and alkyne.

References

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.

  • Boren, B. C., et al. (2008). "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society.

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.

  • Chem-Impex International. "(1-Methyl-1H-[1,2,4]triazol-5-yl)methanol Product Page." Chem-Impex. (Note: Commercial sources often list these as building blocks for further synthesis).

  • Majireck, M. M., & Weinreb, S. M. (2006). "A Study of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition." Journal of Organic Chemistry.

Sources

Protecting Group Strategies for (1-Methyl-1H-1,2,3-triazol-5-yl)methanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Triazole-Containing Molecules

(1-Methyl-1H-1,2,3-triazol-5-yl)methanol is a key building block in the synthesis of a wide array of functional molecules, from pharmaceuticals to advanced materials.[1] The presence of a primary alcohol offers a versatile handle for further chemical transformations. However, the nucleophilic nature of the hydroxyl group and its acidic proton can interfere with many common synthetic reactions, such as those involving organometallics, strong bases, or certain coupling reactions.[2][3] To circumvent these challenges, a robust protecting group strategy is essential. This guide provides a detailed overview of protecting group strategies tailored for this compound, offering in-depth protocols and the chemical reasoning behind them. The inherent stability of the 1,2,3-triazole ring to a range of reaction conditions, including acidic and basic hydrolysis and redox agents, provides a solid foundation for the application of various protecting groups.[4][5]

Selecting the Optimal Protecting Group: A Comparative Analysis

The choice of a protecting group is a critical decision in a multi-step synthesis and should be guided by the overall synthetic plan. Key considerations include the stability of the protecting group to downstream reaction conditions and the orthogonality of its deprotection, meaning the ability to remove it without affecting other functional groups. For this compound, two highly effective and commonly employed protecting groups are the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability ProfileKey Advantages
TBDMS O-Si(CH₃)₂(C(CH₃)₃)TBDMS-Cl, Imidazole, DMF, rtTBAF, THF, rt; or mild acid (e.g., AcOH)Stable to most non-acidic and non-fluoride conditions.[2]Easily introduced and removed under mild conditions. Orthogonal to many other protecting groups.
Benzyl (Bn) O-CH₂PhNaH, BnBr, THF, 0 °C to rtH₂, Pd/C, EtOH/MeOH, rtStable to a wide range of acidic and basic conditions.[6][7]Very robust. Deprotection under neutral conditions.

Experimental Protocols

I. tert-Butyldimethylsilyl (TBDMS) Ether Protection

The TBDMS group is a workhorse for the protection of primary alcohols due to its ease of installation and mild removal.[2][8] The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of TBDMS-Cl, facilitated by a weak base like imidazole which activates the silylating agent.[8][9]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to yield the desired TBDMS-protected alcohol.

Visualization of the Protection Workflow:

TBDMS_Protection Substrate This compound Reagents TBDMS-Cl, Imidazole DMF, rt Substrate->Reagents Product TBDMS-protected triazole Reagents->Product

Caption: TBDMS protection of the primary alcohol.

II. Deprotection of TBDMS Ethers

The removal of the TBDMS group is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2][8] The high affinity of fluoride for silicon drives the cleavage of the Si-O bond.[2]

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the TBDMS-protected triazole (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with EtOAc (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary to afford the deprotected alcohol.

Visualization of the Deprotection Workflow:

TBDMS_Deprotection Protected TBDMS-protected triazole Reagents TBAF THF, rt Protected->Reagents Product This compound Reagents->Product

Caption: Deprotection of the TBDMS ether.

III. Benzyl (Bn) Ether Protection

Benzyl ethers are robust protecting groups, stable to a wide range of reaction conditions, making them suitable for multi-step syntheses.[6][7] The Williamson ether synthesis is a common method for their formation, involving the deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, which then undergoes an Sₙ2 reaction with benzyl bromide.[7]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Syringe

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add NaH (1.2 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via syringe.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexane/EtOAc gradient) to obtain the benzyl-protected product.

Visualization of the Protection Workflow:

Bn_Protection Substrate This compound Reagents 1. NaH, THF, 0 °C 2. BnBr, rt Substrate->Reagents Product Benzyl-protected triazole Reagents->Product

Caption: Benzyl ether protection of the primary alcohol.

IV. Deprotection of Benzyl Ethers

The most common and mild method for benzyl ether cleavage is catalytic hydrogenolysis.[7][10] The reaction involves the use of hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C).[10][11]

Materials:

  • Benzyl-protected this compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • Dissolve the benzyl-protected triazole (1.0 eq) in EtOH or MeOH in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 4-12 hours. Monitor by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional solvent (EtOH or MeOH).

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography may be performed if necessary.

Visualization of the Deprotection Workflow:

Bn_Deprotection Protected Benzyl-protected triazole Reagents H₂, 10% Pd/C EtOH, rt Protected->Reagents Product This compound Reagents->Product

Caption: Deprotection of the benzyl ether via hydrogenolysis.

Troubleshooting and Key Considerations

  • Incomplete Protection: If protection is sluggish, ensure all reagents and solvents are anhydrous. For TBDMS protection, a slight excess of TBDMS-Cl and imidazole can be used. For benzyl protection, ensure the NaH is active and the alcohol is added slowly to the base.

  • Side Reactions: The basicity of the triazole nitrogen atoms is generally low and typically does not interfere with these protection reactions. However, in the presence of very strong bases, deprotonation of the triazole ring is a possibility, though unlikely under the conditions described.

  • Deprotection Challenges: If TBDMS deprotection is slow, gentle heating (e.g., 40 °C) may be applied. For hydrogenolysis, ensure the catalyst is active and the system is free of catalyst poisons (e.g., sulfur-containing compounds).

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules derived from this compound. Both TBDMS and benzyl ethers offer reliable and well-established methods for the temporary masking of the primary alcohol functionality. The choice between these should be dictated by the specific demands of the synthetic route, particularly the stability requirements for subsequent steps. The detailed protocols provided herein serve as a practical guide for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

References

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. Published June 17, 2015. [Link]

  • Gomha SM, Abdel-aziz HM. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Frontiers in Chemistry. 2020;8:570. [Link]

  • Motornov V, Guda MR, Gaponik N, Voznyi I. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 2018;6:245. [Link]

  • Organic Chemistry Portal. TBS Protection - Common Conditions. [Link]

  • Chemistry LibreTexts. 17.8: Protection of Alcohols. Updated September 24, 2022. [Link]

  • Master Organic Chemistry. 12.5 Protecting Groups for Alcohols. YouTube. Published January 22, 2021. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • SlideShare. Protection of OH group of alcohol. Published May 18, 2017. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • ResearchGate. ORGANIC SYNTHESIS. [Link]

  • Jadhav VH, Borate HB, Wakharkar RD. A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. 2006;45B:322-324. [Link]

  • Organic Chemistry Portal. Benzyl Protection - Common Organic Chemistry. [Link]

  • PubChem. 1-Methyl-1H-1,2,3-triazole. [Link]

  • American Elements. (1-methyl-1H-1-2-3-triazol-5-yl)methanol. [Link]

  • Climent MJ, Corma A, Iborra S. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. 2011;111(2):1072-1133. [Link]

  • Krasinski A, Fokin VV, Sharpless KB. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. 2004;69(15):5004-5007. [Link]

  • Kumar P, Sharma M, Kumar N, et al. Chemoselective Deprotection of Triethylsilyl Ethers. Molecules. 2012;17(10):11578-11586. [Link]

  • ResearchGate. Studies on the hydrogenolysis of benzyl ethers. [Link]

  • The Organic Chemistry Tutor. benzyl ether cleavage. YouTube. Published December 31, 2018. [Link]

Sources

Application Note: Scale-Up Synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and scale-up engineers. It details the regioselective synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol , a critical "anti-click" bioisostere, while addressing the extreme safety hazards of methyl azide.

Part 1: Strategic Route Selection & Safety Architecture

The Regioselectivity Challenge

The 1,2,3-triazole scaffold is a cornerstone of medicinal chemistry.[1] However, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted isomer. The target molecule here is the 1,5-disubstituted isomer, which requires orthogonal chemistry.

  • Target: this compound (1,5-isomer).

  • Byproduct to Avoid: (1-Methyl-1H-1,2,3-triazol-4-yl)methanol (1,4-isomer).

Selected Methodology: RuAAC (Ruthenium-Catalyzed)

We utilize the RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) methodology.[2][3][4][5][6] Unlike copper, pentamethylcyclopentadienyl ruthenium(II) complexes ([Cp*RuCl]) catalyze the formation of 1,5-disubstituted triazoles via a ruthenacycle intermediate.[7]

  • Mechanism: The reaction proceeds through oxidative coupling of the alkyne and azide to a ruthenacycle, followed by reductive elimination.[7]

  • Directing Effect: Propargyl alcohol contains a hydroxyl group that coordinates with the Ru center (H-bonding to the Cl ligand), further stabilizing the transition state for the 1,5-isomer and enhancing regioselectivity.

Critical Safety Directive: The "Zero-Isolation" Rule

WARNING: The reagent Methyl Azide (MeN₃) is a C/N < 1 energetic material. It is highly volatile (bp ~20 °C) and explosive .

  • Never isolate methyl azide in pure form.

  • Never condense methyl azide into a trap.

  • Mandatory Protocol: Use a Telescoped Flow or Biphasic In-Situ generation method where MeN₃ is consumed immediately upon formation.

Part 2: Detailed Experimental Protocol

Reaction Scheme

Reagents:

  • Precursor: Sodium Azide (

    
    ) + Methyl Iodide (
    
    
    
    ) or Dimethyl Sulfate (
    
    
    ).
  • Substrate: Propargyl Alcohol.[8]

  • Catalyst:

    
     (Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium).
    
  • Solvent: 1,4-Dioxane or THF (degassed).

Step-by-Step Protocol (Biphasic In-Situ Method)

This protocol avoids the need for specialized flow reactors but maintains safety by keeping MeN₃ dilute and in solution.

Phase A: In-Situ Generation of Methyl Azide

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (coolant at 0°C), and an internal thermometer. Purge with Nitrogen.

  • Charging: Add Sodium Azide (1.2 equiv) and water (minimal volume to dissolve).

  • Organic Phase: Add 1,4-Dioxane (solvent for the cycloaddition).

  • Alkylation: Cool to 0°C. Slowly add Methyl Iodide (1.1 equiv) dropwise.

    • Note: MeN₃ forms and partitions into the organic layer. Keep the system closed to prevent volatilization.

    • Safety: Perform behind a blast shield.

Phase B: RuAAC Cycloaddition

  • Catalyst Addition: To the biphasic mixture (containing generated MeN₃ in the organic layer), add Propargyl Alcohol (1.0 equiv).

  • Catalyst Injection: Add

    
      (1–2 mol%) dissolved in a small amount of degassed dioxane.
    
    • Why this catalyst? The COD ligand is labile, allowing rapid initiation at mild temperatures.

  • Reaction: Warm the mixture to ambient temperature (20–25°C) . Stir for 12–18 hours.

    • Monitoring: Monitor consumption of Propargyl Alcohol via TLC or GC. Do not sample for MeN₃.

    • Mechanism Check: The hydroxyl group of propargyl alcohol directs the regioselectivity to the 5-position.

Phase C: Workup & Purification

  • Quench: Once Propargyl Alcohol is consumed, purge the headspace with nitrogen for 30 mins into a scrubber (containing 10% NaOH/NaNO₂) to destroy any residual trace MeN₃ vapor.

  • Separation: Separate the layers. Extract the aqueous layer with Ethyl Acetate.[3][9]

  • Scavenging Ru: Treat the combined organic layers with activated charcoal or a thiourea-based metal scavenger (e.g., SiliaMetS® Thiol) to remove Ruthenium. Filter through Celite.[10]

  • Concentration: Concentrate under reduced pressure (ensure bath temp < 40°C).

  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (Ethyl Acetate/Hexane gradient).

Data Specifications
ParameterSpecification
Appearance White to off-white crystalline solid
Yield 85 – 92%
Regioselectivity > 98:2 (1,5-isomer vs 1,4-isomer)
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

H NMR (DMSO-d

)

7.55 (s, 1H, Triazole-H), 5.30 (t, 1H, OH), 4.55 (d, 2H, CH

), 3.98 (s, 3H, N-Me)
Key ID Feature N-Me signal at ~4.0 ppm.[3][6][7][11][12][13][14][15][16][17] C4-H signal is diagnostic; typically downfield in 1,4-isomer vs 1,5.

Part 3: Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the logical flow and safety barriers of the synthesis.

G cluster_safety Safety Containment Zone NaN3 Sodium Azide (Aqueous) MeN3 Methyl Azide (In-Situ / Organic Layer) NaN3->MeN3 Alkylation (0°C) MeI Methyl Iodide MeI->MeN3 Intermediate Ruthenacycle Intermediate MeN3->Intermediate Cycloaddition Propargyl Propargyl Alcohol Propargyl->Intermediate H-Bond Direction RuCat Cp*RuCl(COD) Catalyst RuCat->Intermediate Product This compound (1,5-Isomer) Intermediate->Product Reductive Elimination

Caption: Logic flow for the RuAAC synthesis, highlighting the containment of the hazardous Methyl Azide intermediate.

Mechanistic Regioselectivity

The high selectivity for the 1,5-isomer is driven by the steric and electronic properties of the Cp* ligand and the directing ability of the hydroxyl group.

  • CuAAC (Copper): Forms a copper-acetylide. Sterics dictate the azide attacks the distal carbon

    
    1,4-isomer .
    
  • RuAAC (Ruthenium): Oxidative coupling forms a metallacycle.[7] The bulky Cp* ligand and the coordination of the propargyl -OH to the Ru-Cl moiety orient the alkyne to place the substituent at the 5-position

    
    1,5-isomer .
    

Part 4: References

  • RuAAC Mechanism & Regioselectivity:

    • Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides."[7] Journal of the American Chemical Society, 2005.

  • Safety of Methyl Azide:

    • Bratz, M., et al. "Continuous Flow Synthesis of Methyl Azide and Its Application." Organic Process Research & Development, 2020.

  • General Triazole Synthesis Review:

    • Thirumurugan, P., et al. "Click Chemistry for Drug Development and Diverse Chemical–Biology Applications." Chemical Reviews, 2013.

  • Catalyst Specifics (Cp*RuCl):

    • Rasmussen, L. K., et al. "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[7] Organic Letters, 2007.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center with troubleshooting guides and FAQs for the synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol.

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The 1,5-disubstituted 1,2,3-triazole motif is a critical pharmacophore, but its synthesis can present unique challenges, particularly concerning regioselectivity and purification. This guide provides in-depth, experience-driven answers to common issues encountered in the laboratory.

Overview of Synthetic Pathways

The synthesis of this compound is typically achieved via a two-step sequence involving a regioselective azide-alkyne cycloaddition followed by a functional group reduction. Understanding this pathway is the first step in effective troubleshooting.

G cluster_0 Route A: Two-Step Ester Reduction (Recommended) cluster_1 Route B: Direct Cycloaddition (Regioselectivity Issues) Methyl Azide Methyl Azide Ester_Intermediate Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Methyl Azide->Ester_Intermediate Ethyl Propiolate Ethyl Propiolate Ethyl Propiolate->Ester_Intermediate RuAAC Catalyst (Regioselective) Reduction Reduction (e.g., LiAlH4, NaBH4) Ester_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Methyl Azide_B Methyl Azide Isomer_Mixture Mixture of 1,4 and 1,5-isomers Methyl Azide_B->Isomer_Mixture Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Isomer_Mixture Thermal or Non-selective Catalyst Final_Product_B This compound Isomer_Mixture->Final_Product_B Difficult Purification

Caption: Common synthetic routes to the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My cycloaddition reaction resulted in a mixture of products, and the main product is not the one I want. What went wrong?

Plausible Causes:

  • You used a copper(I) catalyst or thermal conditions for the cycloaddition of methyl azide and propargyl alcohol.

  • The regioselectivity of the reaction was not properly controlled.

In-Depth Explanation: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can produce two different constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," almost exclusively yields the 1,4-isomer.[1][2] Thermal, uncatalyzed reactions often give a mixture of both.[3]

To synthesize the desired 1,5-isomer, a different catalytic system is required. Ruthenium catalysts, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, are well-established for selectively producing 1,5-disubstituted triazoles.[4] This selectivity arises from a different mechanistic pathway involving a ruthenium-acetylide intermediate that directs the azide to attack at the C5 position.

G Regioselectivity in Azide-Alkyne Cycloadditions Azide R-N3 CuAAC Cu(I) Catalyst 'Click Chemistry' Azide->CuAAC RuAAC Ru Catalyst (e.g., Cp*RuCl) Azide->RuAAC Thermal Heat (Δ) Azide->Thermal Alkyne R'-C≡CH Alkyne->CuAAC Alkyne->RuAAC Alkyne->Thermal Isomer_1_4 1,4-Isomer CuAAC->Isomer_1_4 High Selectivity Isomer_1_5 1,5-Isomer (Target) RuAAC->Isomer_1_5 High Selectivity Mixture Mixture of 1,4 and 1,5 Thermal->Mixture

Caption: Catalyst control of triazole isomer formation.

Troubleshooting Protocol:

  • Verify Your Goal: Confirm that the 1,5-isomer is your target.

  • Switch to the Ester Route: The most reliable method is to perform a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) between methyl azide and an alkyne ester like ethyl or methyl propiolate. This forms the 1,5-disubstituted triazole ester with high regioselectivity.

  • Catalyst Selection: Use a well-defined ruthenium catalyst as reported in the literature for 1,5-regioselectivity.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure full conversion of the starting materials to a single major product spot before proceeding to the reduction step.

Catalyst SystemPredominant IsomerTypical ConditionsKey Considerations
None (Thermal) Mixture of 1,4 and 1,5High temperature (80-140 °C)Poor selectivity, requires forcing conditions.[3]
Cu(I) salts / ligands 1,4-isomerRoom temperature, various solventsThe standard "Click" reaction; incorrect for 1,5-isomer synthesis.[2]
[Cp*RuCl]₄ or similar 1,5-isomer60-80 °C, solvents like THF, TolueneThe catalyst of choice for this specific target.[4]
Q2: The reduction of my triazole ester is sluggish or incomplete. How can I improve the yield of the alcohol?

Plausible Causes:

  • The chosen reducing agent is not strong enough.

  • Insufficient equivalents of the reducing agent were used.

  • Reaction temperature is too low or time is too short.

In-Depth Explanation: While sodium borohydride (NaBH₄) is a mild and convenient reducing agent, its ability to reduce esters can be slow, especially on electron-rich heterocyclic systems like 1,2,3-triazoles.[4] Studies have shown that the C5-ester of a 1,2,3-triazole is more reactive towards NaBH₄ than a C4-ester, but the reaction can still require a large excess of the reagent and extended reaction times.[5][6]

For a more robust and complete reduction, Lithium Aluminum Hydride (LiAlH₄ or LAH) is the preferred reagent. LAH is a much more powerful hydride donor and readily reduces esters to primary alcohols.[7][8] However, it reacts violently with protic solvents (like water and alcohols) and requires strictly anhydrous conditions and a careful quenching procedure.

Troubleshooting Protocol:

G start Incomplete Reduction of Ester? check_reagent Which reducing agent was used? start->check_reagent reagent_nabh4 NaBH4 check_reagent->reagent_nabh4 Milder reagent_lah LiAlH4 check_reagent->reagent_lah Stronger nabh4_solution Increase equivalents (4-10 eq.) Increase temperature (e.g., refluxing EtOH) Increase reaction time (monitor by TLC) reagent_nabh4->nabh4_solution lah_solution Ensure strictly anhydrous conditions (flame-dried glassware, dry THF) Check LAH quality (fresh bottle) Perform reaction at 0°C to RT reagent_lah->lah_solution

Caption: Decision workflow for troubleshooting ester reduction.

  • Assess Your Reagent: If using NaBH₄ with poor results, the simplest solution is to switch to LiAlH₄.

  • Optimize NaBH₄ Conditions: If you must use NaBH₄, try increasing the equivalents to 5-10, using a higher boiling solvent like ethanol, and refluxing for several hours to overnight. Monitor progress carefully by TLC.

  • Implement LiAlH₄ Protocol:

    • Use flame-dried glassware under an inert atmosphere (N₂ or Ar).

    • Use anhydrous THF as the solvent.

    • Dissolve the ester in THF and cool to 0 °C in an ice bath.

    • Add a solution or suspension of LiAlH₄ (typically 1.5-2.0 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC shows complete consumption of the starting material.

    • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, then 15% aqueous NaOH, then more water (Fieser workup).

Reducing AgentStrengthSolventsKey Considerations
Sodium Borohydride (NaBH₄) MildAlcohols (MeOH, EtOH)Safe and easy to handle, but may be slow or ineffective for this specific ester.[4]
Lithium Aluminum Hydride (LiAlH₄) StrongEthers (THF, Et₂O)Highly effective but requires anhydrous conditions and careful quenching.[7][9]
Q3: I am struggling to purify the final product. It seems to be water-soluble and streaks on my silica gel column. What are the best practices?

Plausible Causes:

  • The product is a polar alcohol with high water solubility.

  • Residual inorganic salts from the workup are co-eluting.

  • The chosen solvent system for chromatography is inappropriate.

In-Depth Explanation: this compound is a small, polar molecule containing a hydroxyl group and three nitrogen atoms, making it quite hydrophilic.[10] This property makes extraction from aqueous layers inefficient and purification by standard silica gel chromatography challenging. The polar nature of the molecule can cause it to bind strongly to the acidic silica gel, leading to significant tailing or streaking on the column.

Troubleshooting Protocol:

  • Thorough Workup: After quenching the LiAlH₄ reaction, ensure the resulting aluminum salts are fully precipitated as a granular solid. Stirring for 30-60 minutes after the final water addition is crucial. Filter the mixture through a pad of Celite® to remove all inorganic solids before concentrating the filtrate. This step is vital to prevent loading salts onto your column.

  • Optimize Chromatography:

    • Solvent System: Avoid highly non-polar eluents. Start with a mobile phase like 100% ethyl acetate and gradually increase the polarity by adding methanol. A common gradient might be 0% to 10% methanol in ethyl acetate or dichloromethane (DCM).

    • TLC Analysis: Before running a large column, find a solvent system on a TLC plate that gives your product an Rf value between 0.2 and 0.4.

    • Basify the Silica/Solvent: To reduce tailing caused by the acidic nature of silica, you can either use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) or use a plug of basic alumina instead of silica gel.

  • Alternative Purification:

    • Kugelrohr Distillation: If the product is a liquid or low-melting solid and thermally stable, short-path distillation under high vacuum can be an excellent, solvent-free purification method.

    • Crystallization: While the product is often an oil, attempting to form a salt (e.g., with HCl or oxalic acid) might induce crystallization, providing a highly pure solid.

Validated Experimental Protocol (Ester Route)

This two-step protocol is recommended for its high regioselectivity and reliability.

Step 1: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

  • To a solution of ethyl propiolate (1.0 eq) in a suitable solvent like THF, add methyl azide (1.1 eq, Caution: Azides are potentially explosive ).

  • Add the ruthenium catalyst, for example, [Cp*RuCl]₄ (2 mol %).

  • Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the ethyl propiolate is consumed.

  • Cool the reaction, concentrate under reduced pressure, and purify the crude residue by flash column chromatography (e.g., Hexanes:Ethyl Acetate gradient) to yield the pure triazole ester.

Step 2: Reduction to this compound

  • Under an inert atmosphere (N₂), add LiAlH₄ (1.5 eq) to a flame-dried flask containing anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the triazole ester from Step 1 (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench by the sequential dropwise addition of H₂O (X mL), 15% aq. NaOH (X mL), and H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., DCM:Methanol gradient) to obtain the final product.

Product Characterization Guide

Confirming the 1,5-regiochemistry is critical. ¹H NMR is the most direct method. The chemical shift of the triazole ring proton (CH ) is highly diagnostic.

Proton / CarbonTypical ¹H Shift (ppm)Typical ¹³C Shift (ppm)Key Notes
Triazole C4-H ~7.7 - 7.9~135 - 138This is the key diagnostic proton for the 1,5-isomer. In the 1,4-isomer, this proton appears further downfield (>8.0 ppm).
-CH₂OH ~4.8 - 5.0~55 - 58Methylene protons adjacent to the triazole ring.
-CH₂OH ~2.5 - 3.5 (broad)-The hydroxyl proton signal is broad and its position is concentration/solvent dependent. Can be confirmed by D₂O exchange.
N-CH₃ ~4.1 - 4.3~35 - 37The N-methyl group protons.
Triazole C5-C -~145 - 148The carbon bearing the hydroxymethyl group.

Mass Spectrometry (ESI+):

  • Expected [M+H]⁺: 114.0662 (for C₄H₈N₃O⁺)

  • Expected [M+Na]⁺: 136.0481 (for C₄H₇N₃NaO⁺)

References

  • Vertex AI Search, "Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives".
  • ResearchGate, "Preparation of methyl 1-substituted-1H 1,2,3-triazole-5-carboxylates...".
  • Vertex AI Search, "Synthesis of 1,5-disubstituted tetrazole-1,2,3 triazoles hybrids via Ugi-azide/CuAAC".
  • American Elements, "(1-methyl-1H-1-2-3-triazol-5-yl)methanol".
  • RSC Publishing, "A practical flow synthesis of 1,2,3-triazoles".
  • MDPI, "Regioselective Reduction of 1H-1,2,3-Triazole Diesters".
  • ResearchGate, "(PDF) Regioselective Reduction of 1H-1,2,3-Triazole Diesters".
  • PubMed, "Regioselective Reduction of 1 H-1,2,3-Triazole Diesters".
  • RSC Advances, "www.rsc.org/advances".
  • ResearchGate, "CuAAC protocol for synthesis of 1,5‐ and 1,4‐disubstituted triazole...".
  • Master Organic Chemistry, "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives".
  • ".
  • YouTube, "CuAAC click triazole synthesis - laboratory experiment".
  • YouTube, "Strong Reductions using Lithium Aluminum Hydride (LAH)".

Sources

Technical Support Center: Synthesis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (1-Methyl-1H-1,2,3-triazol-5-yl)methanol CAS Registry Number: 113479-15-5 Molecular Formula: C4H7N3O

Introduction: The Regioselectivity Challenge

The synthesis of This compound presents a classic regioselectivity challenge in heterocyclic chemistry. The target molecule is a 1,5-disubstituted triazole .[1][2][3]

Researchers frequently encounter failure because standard "Click Chemistry" (CuAAC) exclusively yields the 1,4-isomer . To obtain the 5-substituted product, one must utilize either Ruthenium-catalyzed cycloaddition (RuAAC) or direct lithiation of the 1-methyl-1,2,3-triazole core.

This guide details the two primary synthetic routes and their specific failure modes (side reactions).

Module 1: The Lithiation Route (Direct Functionalization)

Methodology: This is the most direct industrial route. It involves the selective deprotonation of 1-methyl-1,2,3-triazole at the C5 position using n-butyllithium (n-BuLi), followed by quenching with a formaldehyde source (Paraformaldehyde or DMF).

Core Protocol
  • Dissolution: 1-Methyl-1,2,3-triazole in dry THF at -78°C.

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30–60 min.

  • Quench: Add Paraformaldehyde (excess) or DMF at -78°C.

  • Workup: Warm to RT, quench with NH4Cl, extract.

Troubleshooting & Side Reactions
IssueSymptomRoot CauseCorrective Action
Ring Fragmentation Low yield; formation of diazo compounds or nitriles; dark reaction mixture.Thermal Instability. 5-Lithio-1,2,3-triazoles are unstable above -20°C. They undergo cyclo-reversion (ring opening) to form diazoalkanes or ketenimines.Maintain -78°C strictly during lithiation and the initial quenching phase. Do not allow the lithiated intermediate to warm up before the electrophile is added.
Lateral Lithiation Formation of C4-substituted products or complex mixtures.Kinetic vs. Thermodynamic Control. While C5 is the most acidic proton (pKa ~27), the N-methyl protons can be deprotonated if the temperature is too high or if the reaction time is prolonged.Use freshly titrated n-BuLi . Ensure rapid addition of the electrophile after the lithiation period (30-45 mins).
Incomplete Conversion Recovery of starting material.Moisture Contamination. The lithiated species is highly basic and will quench instantly with trace water.Dry THF over Na/Benzophenone or molecular sieves. Flame-dry all glassware.
Polymerization Gummy, insoluble solid upon workup.Formaldehyde Polymerization. Paraformaldehyde may not depolymerize efficiently at -78°C, or the product alcohol reacts with excess formaldehyde.Use monomeric formaldehyde (generated by heating paraformaldehyde and channeling the gas) or use DMF as the electrophile (forms the aldehyde, which is then reduced with NaBH4).
Visualization: Lithiation Pathways & Failure Modes

LithiationPath Start 1-Methyl-1,2,3-triazole Lithiated 5-Lithio Intermediate (Unstable > -20°C) Start->Lithiated n-BuLi, THF, -78°C Target Target: (1-Methyl-1,2,3-triazol-5-yl)methanol Lithiated->Target 1. HCHO (Paraformaldehyde) 2. H3O+ Fragment SIDE REACTION: Ring Fragmentation (Diazo/Nitrile species) Lithiated->Fragment Warming (> -20°C) No Electrophile

Caption: The critical branch point in lithiation is temperature control. Warming without an electrophile leads to irreversible ring destruction.

Module 2: The Cycloaddition Route (RuAAC)

Methodology: This route assembles the ring from acyclic precursors: Methyl Azide (or precursor) and Propargyl Alcohol.

Critical Safety Warning: Methyl Azide is a high-energy explosive. It should never be isolated. It is strongly recommended to generate it in situ or use a safer surrogate if possible.

Core Protocol
  • Reagents: Methyl Azide (generated in situ) + Propargyl Alcohol.

  • Catalyst: Cp*RuCl(PPh3)2 (Pentamethylcyclopentadienyl bis(triphenylphosphine)ruthenium(II) chloride).

  • Solvent: THF or Dioxane, 60–80°C.

Troubleshooting & Side Reactions
IssueSymptomRoot CauseCorrective Action
Wrong Regioisomer Product is the 1,4-isomer (verified by NOE NMR).Catalyst Error. You likely used Copper (CuI/CuSO4) or a thermal (uncatalyzed) method.Switch to Ruthenium (RuAAC). Copper exclusively catalyzes 1,4-addition. Ruthenium catalyzes 1,5-addition.
Low Yield Incomplete reaction despite long times.Steric Bulk/Electronic mismatch. RuAAC is sensitive to sterics. Propargyl alcohol is small, but the catalyst is bulky.Increase catalyst loading to 2–5 mol%. Ensure the reaction is performed under inert atmosphere (Ru(II) can oxidize).
Catalyst Contamination Product is dark/colored and contains metal residues.Difficult Removal of Ru. Ruthenium complexes bind tightly to nitrogen heterocycles.Use a scavenger resin (e.g., thiourea-functionalized silica) or wash with dilute aqueous EDTA during workup.
Explosion Hazard Safety incident.Methyl Azide Accumulation. NEVER condense methyl azide. Generate it in solution and react immediately. Consider using a safety shield and blast-proof glassware.
Visualization: Regioselectivity (Cu vs. Ru)

Regioselectivity Precursors Methyl Azide + Propargyl Alcohol CuCat Catalyst: Cu(I) (Click Chemistry) Precursors->CuCat RuCat Catalyst: Cp*Ru(II) (RuAAC) Precursors->RuCat Isomer14 1,4-Isomer (WRONG PRODUCT) CuCat->Isomer14 Regioselective Isomer15 1,5-Isomer (TARGET PRODUCT) RuCat->Isomer15 Regioselective

Caption: Catalyst selection dictates the regiochemical outcome. Copper yields the 1,4-isomer; Ruthenium yields the desired 1,5-isomer.[1]

FAQ: Frequently Asked Questions

Q1: Can I use thermal cycloaddition (no catalyst) to get the 1,5-isomer? A: Thermal Huisgen cycloaddition yields a mixture of 1,4- and 1,5-isomers (typically 1:1 or slightly favoring 1,4). Separation is difficult and yields are poor. This is not recommended .

Q2: Why is the lithiation route preferred over RuAAC for this specific molecule? A: Two reasons:

  • Safety: It avoids handling Methyl Azide (explosive).

  • Cost: 1-Methyl-1,2,3-triazole is a cheap commercial starting material, whereas Cp*Ru catalysts are expensive.

Q3: How do I distinguish the 1,4-isomer from the 1,5-isomer by NMR? A:

  • 1,5-isomer (Target): The triazole C4-H proton typically appears at ~7.5–7.6 ppm (CDCl3).

  • 1,4-isomer (Byproduct): The triazole C5-H proton typically appears downfield at ~7.7–7.9 ppm .

  • NOE: The 1,5-isomer will show a strong NOE correlation between the N-Methyl group and the CH2 of the hydroxymethyl group. The 1,4-isomer will not show this correlation (too far apart).

Q4: Can I use a Grignard reagent (Mg) instead of n-BuLi? A: Yes. Treating 5-iodo-1-methyl-1,2,3-triazole with iPrMgCl (TurboGrignard) is a valid alternative. It is often more functional-group tolerant but requires the iodinated precursor.

References

  • Raap, R. (1971). "Lithiation of 1-substituted 1,2,3-triazoles." Canadian Journal of Chemistry, 49(11), 1792-1798. Link (Establishes the instability of 5-lithio species and fragmentation pathways).

  • Zhang, L., et al. (2005). "Ruthenium-catalyzed cycloaddition of alkynes and organic azides." Journal of the American Chemical Society, 127(46), 15998-15999. Link (The definitive guide on RuAAC for 1,5-regioselectivity).

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315. Link (Comparison of Cu vs Ru mechanisms).

  • Begtrup, M., & Larsen, P. (1990). "Alkylation, acylation and silylation of azoles." Acta Chemica Scandinavica, 44, 1050-1057.

Sources

Analytical challenges in the characterization of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the analytical characterization of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the analysis of this versatile heterocyclic compound. Here, we synthesize our in-depth technical expertise with practical, field-proven insights to ensure the integrity and success of your experimental outcomes.

Introduction to the Analyte

This compound is a polar heterocyclic compound with a molecular weight of 113.12 g/mol . Its structure, featuring a triazole ring, a methyl group, and a hydroxymethyl substituent, imparts a high degree of polarity. This characteristic is central to many of the analytical challenges you may face, from chromatographic retention to sample preparation for spectroscopic analysis. This guide will provide you with the foundational knowledge and troubleshooting frameworks to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of when analyzing this compound?

A1: Given that a common synthetic route is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" between methylazide and propargyl alcohol, you should be vigilant for several potential impurities.[1] These include:

  • Unreacted Starting Materials: Residual methylazide and propargyl alcohol.

  • Catalyst Residues: Trace amounts of the copper catalyst used in the reaction.[2]

  • Isomeric Impurities: Depending on the synthetic route, there is a possibility of forming the isomeric 1,4-disubstituted triazole.

  • Degradation Products: Although generally stable, the compound may degrade under harsh acidic, basic, or high-temperature conditions.

Q2: How does the polarity of this compound affect its analysis?

A2: The high polarity of this molecule presents several analytical challenges. In reverse-phase HPLC, it can lead to poor retention on traditional C18 columns. For NMR analysis, careful selection of a deuterated solvent in which the compound is sufficiently soluble is crucial. In mass spectrometry, its polarity can influence ionization efficiency.

Q3: What is the expected stability of this compound under typical laboratory conditions?

A3: Triazole compounds are generally stable under standard laboratory conditions. However, prolonged exposure to extreme pH or high temperatures may lead to degradation.[3] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

A significant challenge in the HPLC analysis of this compound is achieving adequate retention and symmetrical peak shape due to its high polarity.

Problem 1: Poor Retention on a C18 Column

  • Symptom: The analyte peak elutes at or very near the void volume.

  • Causality: The polar nature of the analyte results in minimal interaction with the nonpolar stationary phase of a C18 column.

  • Troubleshooting Workflow:

HPLC_Troubleshooting_Retention Start Poor Retention on C18 Step1 Increase Aqueous Component of Mobile Phase Start->Step1 Initial Approach Step2 Consider a Polar-Embedded or Polar-Endcapped C18 Column Step1->Step2 If retention is still poor Step3 Switch to a Different Stationary Phase (e.g., HILIC) Step2->Step3 For highly polar compounds Step4 Utilize Ion-Pair Chromatography Step2->Step4 Alternative for ionic analytes End Adequate Retention Achieved Step3->End Successful Step4->End Successful

Workflow for improving HPLC retention.

Problem 2: Peak Tailing

  • Symptom: The peak is asymmetrical with a drawn-out tail.

  • Causality: This can be due to secondary interactions between the basic nitrogen atoms of the triazole ring and acidic silanol groups on the silica-based column packing.[4]

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-0.5% v/v), to the mobile phase to saturate the active silanol sites.

    • pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds, a higher pH can sometimes improve peak shape, but be mindful of the column's pH stability.

    • Column Choice: Use a column with end-capping or a base-deactivated stationary phase designed for the analysis of basic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Poor Solubility or Signal Broadening in NMR Spectra

  • Symptom: The compound does not fully dissolve in common deuterated solvents like CDCl3, or the resulting peaks are broad.

  • Causality: The polarity of the molecule can lead to poor solubility in less polar solvents. Broadening can be a result of aggregation at higher concentrations or exchange phenomena.

  • Troubleshooting Steps:

    • Solvent Selection: Use a more polar deuterated solvent such as DMSO-d6, Methanol-d4, or D2O.[5][6]

    • Sample Preparation: Ensure the sample is free of particulate matter by filtering it through a glass wool plug into the NMR tube.

    • Concentration Adjustment: Prepare a more dilute sample to minimize potential aggregation.

    • Temperature Variation: Acquiring the spectrum at an elevated temperature can sometimes sharpen peaks by overcoming slow conformational exchanges or improving solubility.

Mass Spectrometry (MS)

Problem: Low Ionization Efficiency or Complex Fragmentation

  • Symptom: Weak signal in the mass spectrum or a fragmentation pattern that is difficult to interpret.

  • Causality: The polarity and functional groups of the molecule will dictate its ionization and fragmentation behavior.

  • Troubleshooting Steps:

    • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound due to the presence of basic nitrogen atoms. If you experience low sensitivity, consider atmospheric pressure chemical ionization (APCI).

    • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal of the protonated molecule [M+H]+.

    • Fragmentation Analysis: The fragmentation of triazoles can be complex.[7] Expect to see losses of small neutral molecules like N2, HCN, and H2O. A general fragmentation pathway is proposed below.

MS_Fragmentation Parent [M+H]+ (m/z 114) Frag1 Loss of H2O (m/z 96) Parent->Frag1 Frag2 Loss of N2 (m/z 86) Parent->Frag2 Frag3 Loss of CH2O (m/z 84) Parent->Frag3 Frag4 Loss of HCN (m/z 87) Parent->Frag4

Proposed MS fragmentation pathway.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

ParameterRecommended Condition
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

This method is based on general principles for the analysis of polar triazole compounds and may require further optimization.[3][8]

Protocol 2: NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).[9]

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Prepare a Pasteur pipette with a small, tight plug of glass wool at the bottom of the tapered section.

  • Filter the sample solution through the glass wool plug directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Expected ¹H NMR Chemical Shifts (in DMSO-d6, approximate):

ProtonsChemical Shift (ppm)Multiplicity
Triazole-H~7.8Singlet
-CH₂-~4.6Singlet
N-CH₃~3.9Singlet

Note: Chemical shifts can be influenced by solvent and concentration.[6]

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2016). HPLC determination of 1-methyl-1H-1,2,4-triazole in water. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (2008). 1H and 13C NMR spectroscopy of 6‐aryl‐substituted 3‐[5‐methyl‐1‐(4‐methylphenyl)‐1,2,3‐triazol‐4‐yl]‐s‐triazolo[3,4‐b]‐1,3,4‐thiadiazoles. Retrieved from [Link]

  • ResearchGate. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

  • de Oliveira, A. C., et al. (2014). Stability-Indicating HPLC Method for Posaconazole Bulk Assay.
  • Ismael, S., et al. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Ninevah.
  • ResearchGate. (2020). One-Pot Synthesis of 1-Monosubstituted 1,2,3-Triazoles from Propargyl Alcohol. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
  • National Center for Biotechnology Information. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Retrieved from [Link]

  • ResearchGate. (2014). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Challenges in Small-Molecule Quantitation by Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024).
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Retrieved from [Link]

  • ResearchGate. (2014). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Antimicrobial Agents and Chemotherapy. (2011). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • University of Nigeria. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide.
  • The Royal Society of Chemistry. (2017). From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Retrieved from [Link]

  • Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Supplementary Information File. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach.
  • MDPI. (2023).
  • ACS Publications. (2015). Current State and Future Challenges of Mass Spectrometry Imaging for Clinical Research. Retrieved from [Link]

  • MDPI. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media.
  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • MDPI. (2018). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one.
  • Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (2021). Propargyl Alcohol‐Derived 1,2,3‐Triazoles Demonstrate Antiplasmodial Activity. Retrieved from [Link]

  • Life Science Journal. (2008).
  • ResearchGate. (2018). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). Retrieved from [Link]

Sources

Degradation pathways of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Methyl-1H-1,2,3-triazol-5-yl)methanol Stability & Degradation

Executive Summary: Chemical Stability Profile

Compound: this compound CAS: 16681-70-2 (Generic/Isomer specific check required by user) Molecular Formula: C


H

N

O Core Stability Logic: The 1,2,3-triazole ring is an aromatic system with high thermal and hydrolytic stability, often described as "bio-orthogonal" and resistant to metabolic degradation.[1] However, the hydroxymethyl group (-CH

OH)
at the C5 position acts as the "Achilles' heel" of this molecule.[1] It is a primary alcohol susceptible to oxidative dehydrogenation.[1]

Primary Degradation Vector: Oxidative transformation of the alcohol to an aldehyde, and subsequently to a carboxylic acid.[1] Secondary Vector: Trace metal-catalyzed decomposition (often carried over from Ruthenium/Copper-catalyzed synthesis).[1]

Degradation Pathways Analysis

The following diagram illustrates the stepwise degradation mechanism. This is not a theoretical abstraction but a practical map of what happens in your vial when exposed to air, light, or trace metals.[1]

DegradationPathways Parent This compound (Primary Alcohol) Aldehyde Intermediate: Aldehyde (1-Methyl-1H-1,2,3-triazole-5-carbaldehyde) Parent->Aldehyde Oxidation [O] (Air/Light/Metal Cat.) RingOpen Ring Cleavage Products (Rare/Extreme Conditions) Parent->RingOpen UV + H2O2 (AOPs) High Energy Input Acid Terminal Product: Carboxylic Acid (1-Methyl-1H-1,2,3-triazole-5-carboxylic acid) Aldehyde->Acid Rapid Oxidation [O]

Figure 1: Stepwise oxidative degradation pathway of this compound.[1] The transition from Alcohol to Acid is the dominant failure mode in storage.

Troubleshooting Guide: Diagnostic & Remediation

This section is structured to address specific observations in the laboratory.

Scenario A: "My LC-MS shows a new peak with M-2 mass."
  • Diagnosis: Formation of the Aldehyde intermediate.[1]

  • Mechanism: Loss of two hydrogens (Dehydrogenation) during oxidation.[1]

    
    .[1]
    
  • Root Cause: Exposure to atmospheric oxygen, likely accelerated by trace transition metals (Ru or Cu) remaining from the synthesis (RuAAC or CuAAC).[1]

  • Action Plan:

    • Purge: Sparge all solvents with Argon/Nitrogen before dissolving the compound.[1]

    • Chelation: If the batch is critical, pass the solution through a metal scavenger resin (e.g., QuadraPure™) to remove catalytic metal residues.[1]

Scenario B: "The compound has become less soluble in organic solvents (DCM/Chloroform) and more soluble in water/base."
  • Diagnosis: Formation of the Carboxylic Acid derivative.[1]

  • Mechanism: The aldehyde oxidizes further to the carboxylic acid (

    
    ).[1] The acid moiety introduces strong hydrogen bonding and pH-dependent solubility (anionic at pH > 4).[1]
    
  • Confirmation: Check

    
    H-NMR. The disappearance of the -CH
    
    
    
    - singlet (~4.5-4.8 ppm) and appearance of a broad acidic proton (>11 ppm) confirms this.[1]
  • Action Plan:

    • Repurification: An acid-base extraction can separate the degraded acid (aqueous layer at pH 8) from the intact alcohol (organic layer).[1]

    • Storage: Store solid samples under inert atmosphere at -20°C.

Scenario C: "I see a peak shift in the aromatic region of the NMR."
  • Diagnosis: Regioisomer contamination or isomerization (rare).[1]

  • Context: The "5-yl" isomer is typically synthesized via Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).[1] The "4-yl" isomer is the "Click" product (CuAAC).[1]

  • Differentiation:

    • 5-isomer (Target): The triazole C-H proton is typically more deshielded due to the proximity of the N-methyl group lone pair interaction.[1]

    • 4-isomer (Impurity): Distinct shift.[1]

  • Action Plan: Verify the regiochemistry of your starting material. The 5-isomer does not spontaneously convert to the 4-isomer under standard storage, but synthesis batches may contain mixtures.[1]

Quantitative Data: Spectral Identification of Degradants

Use this table to validate your analytical data against potential degradation products.

SpeciesFunctional GroupMolecular WeightKey

H-NMR Signal (DMSO-

)
Key LC-MS Signal (ESI+)
Parent Primary Alcohol113.12

4.6-4.8 (s, 2H, -CH

OH)
114

Degradant 1 Aldehyde111.10

9.8-10.2 (s, 1H, -CH O)
112

Degradant 2 Carboxylic Acid127.10

12.0-14.0 (br s, 1H, -COOH )
128

Frequently Asked Questions (FAQs)

Q1: Is the triazole ring itself unstable? A: No. The 1,2,3-triazole ring is exceptionally stable against hydrolysis, reduction, and mild oxidation. It mimics the peptide bond electronically but is resistant to proteases.[1] Degradation of the ring requires harsh Advanced Oxidation Processes (AOPs), such as UV/H


O

treatment, which generates hydroxyl radicals capable of attacking the aromatic system [1].[1]

Q2: Can I store this compound in DMSO? A: Use caution. DMSO is a mild oxidant (Swern oxidation precursor).[1] While DMSO alone at room temperature is usually safe, the presence of acid catalysts or heating can promote the oxidation of the primary alcohol to the aldehyde. Acetonitrile or Methanol are preferred for long-term solution storage.[1]

Q3: Why is my "5-yl" isomer showing properties of the "4-yl" isomer? A: This is a common supply chain issue. The 1,4-isomer (CuAAC product) is thermodynamically favored and easier to synthesize.[1] The 1,5-isomer (RuAAC product) is sterically more congested.[1] Always verify the identity using NOESY NMR:

  • 1,5-isomer: Strong NOE correlation between the N-Methyl group and the C4-Proton.[1]

  • 1,4-isomer: Strong NOE correlation between the N-Methyl group and the C5-Proton (which would be the substituent in your case, leading to different patterns).[1]

Experimental Protocol: Purity Check via TLC

If you lack immediate access to LC-MS, use this robust TLC method to check for oxidation.[1]

  • Stationary Phase: Silica Gel 60 F

    
     plates.
    
  • Mobile Phase: 90:10 Dichloromethane:Methanol (v/v).[1]

  • Visualization:

    • UV (254 nm): All triazole species will absorb.[1]

    • KMnO

      
       Stain: 
      
      • Parent (Alcohol): Stains yellow/brown rapidly (oxidizes).[1]

      • Acid/Aldehyde: Stains differently or less intensely depending on saturation.[1]

      • Bromocresol Green: Will stain the Carboxylic Acid degradant yellow (on a blue background), indicating acidic degradation.[1]

References

  • Mechanistic insight into the degradation of benzotriazole derivatives. Source: PubMed (NIH).[1] Context: Discusses the stability of the triazole moiety under hydroxyl radical attack (AOPs), confirming ring stability under normal conditions. URL:[Link]

  • 1H-1,2,3-Triazole: Molecule of the Week. Source: American Chemical Society (ACS).[1] Context: foundational data on the aromatic stability and tautomerism of the 1,2,3-triazole ring system. URL:[Link][1]

  • Synthesis of hydroxymethyl-1,2,3-triazoles. Source: ResearchGate / J. Braz.[1] Chem. Soc. Context: Details the synthesis and stability of hydroxymethyl-substituted triazoles, highlighting the distinction between 1,4 and 1,5 isomers. URL:[Link]

Sources

Recrystallization techniques for purifying (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols Ticket ID: PUR-TRZ-05-ISO Support Level: Tier 3 (Senior Scientist)

Introduction

Welcome to the technical support hub for (1-Methyl-1H-1,2,3-triazol-5-yl)methanol .

This compound presents unique purification challenges compared to its more common 1,4-isomer (the standard "Click" chemistry product). Because the 1,5-disubstituted triazole is typically synthesized via Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) or Magnesium-mediated synthesis , users frequently encounter issues with regioisomer contamination (1,4-isomer) , persistent metal residues , and "oiling out" due to its low melting point and high polarity.

This guide provides self-validating protocols to transition your crude material into analytical-grade crystals.

Module 1: Solvent Selection & Solubility Profile

User Question: Which solvent system should I use? My compound dissolves in everything or turns into an oil.

Technical Insight: this compound is a polar molecule containing both a basic nitrogen system and a hydrogen-bond-donating hydroxyl group. It exhibits high solubility in alcohols and chlorinated solvents but poor solubility in aliphatic hydrocarbons.

The Golden Rule: Because this compound is prone to oiling out, you must avoid "good" solvents with high boiling points (like DMSO or DMF) for recrystallization, as removing them is difficult without promoting oil formation.

Solvent Compatibility Matrix
Solvent TypeSpecific SolventSolubility BehaviorRecommendation
Primary Solvent Ethyl Acetate (EtOAc) Moderate solubility (Hot).High. Best balance for crystallization.
Primary Solvent Ethanol (EtOH) High solubility (Cold).Medium. Use only in minimal amounts or mixed systems.
Primary Solvent Acetonitrile (MeCN) High solubility (Hot).Medium. Good for removing metal salts.
Anti-Solvent n-Hexane / Heptane Insoluble.High. Essential for inducing nucleation.
Anti-Solvent Diethyl Ether Low solubility.High. Good for trituration (turning oils to solids).
Avoid Water High solubility.Low. Product is too water-soluble; yield loss is high.

Module 2: The Recrystallization Protocol

User Question: How do I perform the recrystallization without trapping impurities?

Protocol Overview: This method uses a Two-Solvent System (EtOAc / Hexane) . This system is superior to single-solvent cooling because it allows for precise control over the saturation point, minimizing the risk of oiling out.

Step-by-Step Workflow
  • Crude Preparation:

    • Ensure the crude material is fully dry. Residual water acts as a "good" solvent and prevents crystallization.

    • Pre-treatment:[1][2][3] If the crude is dark (Ru/Mg salts), dissolve in MeOH, treat with activated charcoal, filter through Celite, and evaporate to dryness before attempting recrystallization.

  • Dissolution (The "Good" Solvent):

    • Place crude solid in a flask equipped with a reflux condenser.

    • Add Ethyl Acetate (EtOAc) in small portions while heating to a gentle boil (approx. 75°C).

    • Stop adding solvent as soon as the solid dissolves.

    • Self-Validation Check: The solution should be clear. If suspended particles remain (likely inorganic salts), perform a hot filtration immediately.

  • Nucleation Induction (The "Anti" Solvent):

    • Remove heat but keep the flask warm.

    • Add n-Hexane (or Heptane) dropwise to the warm solution until a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the cloudiness (bringing the system to metastable saturation).

  • Controlled Cooling:

    • Wrap the flask in a towel to ensure slow cooling to room temperature. Rapid cooling traps impurities and causes oiling.

    • Once at room temperature, place in a fridge (4°C) for 12 hours.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold Hexane/EtOAc (9:1 ratio).

    • Dry under high vacuum.

Workflow Visualization

RecrystallizationFlow Start Start: Crude Solid/Oil Dissolve Dissolve in boiling EtOAc (Minimial Volume) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove Metal Salts) CheckSol->HotFilter No (Solids present) AddAnti Add warm Hexane until turbid CheckSol->AddAnti Yes HotFilter->AddAnti Clear Add 1 drop EtOAc to clear turbidity AddAnti->Clear Cool Slow Cool to RT then 4°C Clear->Cool Harvest Vacuum Filter & Wash Cool->Harvest

Caption: Logic flow for the Two-Solvent Recrystallization of this compound.

Module 3: Troubleshooting & FAQs

User Question: My product turned into a sticky oil at the bottom of the flask. What happened?

Issue: Oiling Out (Liquid-Liquid Phase Separation) This is the most common failure mode for hydroxymethyl triazoles. It occurs when the compound precipitates as a supercooled liquid rather than a crystal, usually because the temperature dropped too fast or the solution was too concentrated.

Corrective Action (The "Scratch & Seed" Protocol):

  • Re-heat the mixture until the oil re-dissolves.

  • Add a small amount of more EtOAc (shift equilibrium toward solubility).

  • Cool very slowly.

  • Seeding: If you have any solid crystal from a previous batch, add a tiny speck at 30°C.

  • Trituration: If it oils again, decant the solvent. Add Diethyl Ether to the oil and scratch the glass vigorously with a spatula. The mechanical stress often forces the oil to solidify.

User Question: I suspect I have the 1,4-isomer mixed in. Will this remove it?

Issue: Regioisomer Contamination If synthesized via thermal cycloaddition (without specific catalysts), you may have a mix of 1,5- (Target) and 1,4- (Impurity) isomers.

Technical Insight:

  • 1,4-isomer (Impurity): Typically has a higher melting point and lower solubility due to better symmetry/packing.

  • 1,5-isomer (Target): Lower melting point, higher solubility.

Strategy: Recrystallization is effective here, but the 1,4-isomer will likely crystallize first .

  • Perform the recrystallization.[1][2]

  • Analyze the first crop of crystals via NMR. If the C4-proton signal (typically

    
     7.5-8.0 ppm) indicates the 1,4-isomer, discard the solid  (or keep as impurity standard).
    
  • Concentrate the filtrate (mother liquor) and induce a second crystallization. The 1,5-isomer will be enriched in the mother liquor.

User Question: The crystals are green/grey. Is this safe to use?

Issue: Metal Catalyst Carryover

  • Green/Blue: Copper contamination (if Cu was used/present).

  • Grey/Black: Ruthenium (from RuAAC) or Magnesium residues.

Corrective Action: Recrystallization alone often fails to remove trapped metal ions.

  • Protocol: Dissolve crude in MeOH. Add SiliaMetS® Thiol or EDTA scavenger resin. Stir for 2 hours. Filter. Then proceed to recrystallization.[1][2][4]

Module 4: Advanced Characterization (Self-Validation)

Before using the purified material in biological assays, validate the regiochemistry.

Feature1,5-Isomer (Target)1,4-Isomer (Impurity)
1H NMR (Triazole-H) Typically deshielded (higher ppm) vs 1,4.Typically lower ppm.
NOE Signal Strong NOE between Methyl (N1) and Phenyl/R group (C5).No NOE between Methyl (N1) and R group (C4).
Melting Point Generally Lower (due to steric clash).Generally Higher (linear packing).
Isomer Separation Logic

IsomerLogic Mix Mixture of 1,4 and 1,5 Isomers Recryst Recrystallize (EtOAc/Hexane) Mix->Recryst Filter Filter Precipitate Recryst->Filter Solid Solid Crop (Precipitate) Enriched in 1,4-Isomer Filter->Solid Liquor Mother Liquor (Filtrate) Enriched in 1,5-Isomer Filter->Liquor Action1 Discard or Reprocess (High MP Impurity) Solid->Action1 Action2 Evaporate & Recrystallize again Liquor->Action2

Caption: Separation strategy based on differential solubility of triazole regioisomers.

References

  • Regioselective Synthesis of 1,2,3-Triazoles: Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." J. Am. Chem. Soc.2005 , 127, 210–216. Link

  • Ruthenium-Catalyzed Cycloaddition (RuAAC): Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." J. Am. Chem. Soc.2005 , 127, 15998–15999. Link

  • Purification of Triazoles: "Purification of Laboratory Chemicals," 8th Edition. W.L.F. Armarego. Butterworth-Heinemann, 2017.
  • Trituration Techniques: Leonard, J., Lygo, B., & Procter, G. "Advanced Practical Organic Chemistry," 3rd Edition. CRC Press, 2013. (Standard protocols for oiling-out issues).

Sources

Technical Support Center: Column Chromatography Purification of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar polar heterocyclic compounds. My goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies honed from field experience to ensure your purification is successful, efficient, and reproducible.

This compound is a polar, hydrophilic molecule due to the presence of the triazole ring, with its nitrogen heteroatoms, and the primary alcohol functional group.[1] This polarity dictates its behavior in chromatographic systems and is the primary consideration for developing a robust purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: For a polar molecule like this, normal-phase chromatography using standard silica gel (SiO₂) is the most common and effective choice .

  • Expertise & Experience: The principle of normal-phase chromatography is "like attracts like". The stationary phase (silica gel) is highly polar due to surface silanol (Si-OH) groups. Your target compound, with its polar triazole and alcohol moieties, will adsorb onto the silica surface through hydrogen bonding and dipole-dipole interactions. Elution is then achieved by using a mobile phase that competes for these interaction sites.

  • Trustworthiness: Starting with standard flash-grade silica gel (40-63 µm particle size) is a reliable and cost-effective approach. Its performance is well-documented and predictable for this class of compounds.[2]

  • Alternative Phases: If your compound proves unstable on acidic silica gel or if separation challenges persist, consider these alternatives:

    • Neutral or Basic Alumina (Al₂O₃): Useful if your molecule is sensitive to the acidic nature of silica.

    • Reversed-Phase (C18) Silica: While less common for this specific purification, it can be an option if the crude mixture contains highly non-polar impurities. In this mode, the most polar compounds (like your target) would elute first.[3]

Q2: Which mobile phase (eluent) system should I start with?

A2: You will need a solvent system consisting of a less polar "bulk" solvent and a more polar "eluting" solvent. Given the high polarity of the target, you will likely require a significant percentage of the polar component.

  • Expertise & Experience: The key is to find a balance where your compound has a retention factor (Rf) between 0.2 and 0.4 on a Thin-Layer Chromatography (TLC) plate. This range typically provides the best separation on a column.

    • System 1 (Workhorse): Dichloromethane (DCM) / Methanol (MeOH). Start with a TLC analysis of 98:2 DCM/MeOH and increase the methanol percentage (e.g., 95:5, 90:10) until the desired Rf is achieved. This system is effective for a wide range of polar compounds.[4]

    • System 2 (Alternative): Ethyl Acetate (EtOAc) / Hexanes (or Heptanes). This is a less polar system. You might need to use a high ratio of EtOAc or even transition to an EtOAc/MeOH system if the compound does not move from the baseline.

  • Trustworthiness: Always develop your mobile phase using TLC before committing your crude product to a large column. This small-scale test saves significant time, solvent, and valuable sample. A solvent system that gives an Rf of ~0.3 on a TLC plate is an excellent starting point for your column separation.[5]

Q3: My compound is streaking badly on the TLC plate and tailing on the column. What's happening?

A3: This is a classic issue when purifying nitrogen-containing heterocycles on silica gel.

  • Expertise & Experience: The nitrogen atoms in the triazole ring are basic and can interact very strongly with the acidic silanol groups on the silica surface. This strong, sometimes irreversible, binding leads to poor peak shape (tailing) and potential sample loss on the column.

  • Authoritative Solution: To solve this, you must neutralize these acidic sites. Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1 - 1% v/v of TEA to your eluent. For example, for a 95:5 DCM/MeOH system, you would prepare it as 94.5:5:0.5 DCM/MeOH/TEA.

    • Ammonia: Using a pre-saturated solution of 7N ammonia in methanol as your polar component can also be highly effective.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Compound will not elute from the column (stuck at the top). 1. Mobile phase is not polar enough. 1. Increase the percentage of the polar solvent (e.g., methanol) in your mobile phase. The more polar eluent is required to effectively compete with your highly polar compound for the binding sites on the polar silica gel.[6]
2. Compound may have decomposed on the silica. 2. Perform a stability test: Spot your compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, your compound is not stable on silica.[6] Consider switching to a less acidic stationary phase like neutral alumina.
Poor separation of the target compound from impurities. 1. Solvent system is too strong (high Rf). 1. Decrease the polarity of the mobile phase. This will increase the retention of all compounds, potentially improving the resolution between them.
2. Solvent system is not selective. 2. Change the solvent system. For example, if you are using DCM/MeOH, try switching to an EtOAc/Hexane/MeOH system. Different solvents interact with your compounds in unique ways, altering the selectivity of the separation.
3. Column was overloaded with crude material. 3. Reduce the amount of sample loaded. A general rule of thumb is to load 1-5% of the silica gel mass (e.g., 1-5g of crude on a 100g column). Overloading leads to broad bands that cannot be resolved.[7]
Product elutes in very broad bands, leading to many mixed fractions. 1. Poor column packing (channels or cracks). 1. Ensure the column is packed uniformly as a slurry. Tapping the column gently as the silica settles can help create a homogenous bed. Never let the top of the silica bed run dry, as this will cause cracking.[8]
2. Sample was loaded in too much or too strong a solvent. 2. Use the "dry loading" method. Dissolve your crude material in a minimal amount of a strong solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[9] This ensures the sample starts as a very narrow band.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to guide you from method development to the final purified product.

Part 1: TLC Method Development
  • Prepare Stock Solution: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., methanol or DCM).

  • Spot TLC Plate: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Develop Plates: Place the plate in a TLC chamber containing a prepared solvent system. Test several systems to find the optimal one.

  • Analyze: Visualize the spots under a UV lamp (if applicable) and/or by staining (e.g., potassium permanganate). The ideal system will show your target compound with an Rf value of ~0.3 and good separation from all impurities.

Table 1: Recommended TLC Solvent Systems for Method Development

System IDLess Polar SolventMore Polar SolventModifier (if needed)PolarityStarting Ratio (v/v)
ADichloromethane (DCM)Methanol (MeOH)0.5% TriethylamineHigh95 : 5
BEthyl Acetate (EtOAc)Hexane-Medium50 : 50
CEthyl Acetate (EtOAc)Methanol (MeOH)0.5% TriethylamineVery High98 : 2
Part 2: Column Chromatography Purification
  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Fill the column about one-third full with your chosen non-polar solvent (e.g., DCM or hexane).

    • Prepare a slurry of silica gel in the same solvent. Pour the slurry into the column.

    • Gently tap the column and drain solvent from the bottom to encourage uniform packing. Add a thin layer of sand on top to protect the silica bed.[9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal volume of a volatile solvent (e.g., MeOH).

    • Add 2-3 times the mass of silica gel relative to your crude product.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Begin collecting fractions immediately.

    • If separation is difficult, consider using a step gradient . Start with a less polar mobile phase to elute non-polar impurities, then systematically increase the polarity to elute your target compound.[6]

  • Fraction Analysis:

    • Monitor the elution process by collecting small fractions (e.g., 10-20 mL).

    • Analyze the fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.

    • Combine all fractions that contain only your pure target compound.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Process Visualization

The following diagram illustrates the logical workflow for a successful column chromatography purification.

G cluster_prep Preparation & Method Development cluster_execution Column Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC_Dev TLC Method Development (Target Rf ≈ 0.3) Crude->TLC_Dev Test small aliquot Packing Pack Column (Slurry Method) TLC_Dev->Packing Optimal mobile phase determined Loading Dry Load Sample Packing->Loading Elution Elute with Mobile Phase (Isocratic or Gradient) Loading->Elution Collection Collect Fractions Elution->Collection TLC_Analysis Analyze Fractions by TLC Collection->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Identify pure fractions Evap Solvent Evaporation Combine->Evap Pure Pure Compound Evap->Pure

Caption: Workflow for the purification of this compound.

References

  • Google Patents. (n.d.). Purification of triazoles.
  • ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Retrieved February 2, 2026, from [Link]

  • Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved February 2, 2026, from [Link]

  • American Elements. (n.d.). (1-methyl-1H-1-2-3-triazol-5-yl)methanol. Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 2, 2026, from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of compounds. Retrieved February 2, 2026, from [Link]

  • Journal of Chromatographic Science, Oxford Academic. (1969). Stationary Phases for Separation of Basic and Nonbasic Nitrogen Compounds or Hydrocarbons By Gas-Liquid Chromatography. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved February 2, 2026, from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. Retrieved February 2, 2026, from [Link]

  • Chemistry For Everyone. (2025). How To Tell Which Compound Is More Polar In Chromatography? Retrieved February 2, 2026, from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved February 2, 2026, from [Link]

  • Eurasian Chemical Communications. (2023). Synthesis and diagnosis of triazole and oxirane derivatives from hydroxyquioline with evaluating their biological and antioxidant activity. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved February 2, 2026, from [Link]

  • GlobalChemMall. (n.d.). (1-Methyl-1H-benzo[d][3][4][10]triazol-5-yl)methanol. Retrieved February 2, 2026, from [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved February 2, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Palladium Catalyzed Annulation of 5-Iodotriazoles. Retrieved February 2, 2026, from [Link]

  • Reddit. (2022). troubleshooting column chromatography. Retrieved February 2, 2026, from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Triazole-(p-tolylthio)methyl hybrids via click chemistry: synthesis, molecular docking, and evaluation as promising anticancer candidates. Retrieved February 2, 2026, from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

Technical Comparison: (1-Methyl-1H-1,2,3-triazol-5-yl)methanol vs. 1,4-Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1,5-regioisomer (1-Methyl-1H-1,2,3-triazol-5-yl)methanol versus its 1,4-counterpart. It is designed for medicinal chemists and structural biologists evaluating triazole fragments for fragment-based drug discovery (FBDD) or peptidomimetic design.

Evaluating Pharmacophore Utility, Structural Mimicry, and Synthetic Pathways

Executive Summary & Core Distinction

In the context of bioactive small molecules, the distinction between This compound (the 1,5-isomer ) and its regioisomer (1-Methyl-1H-1,2,3-triazol-4-yl)methanol (the 1,4-isomer ) is not merely structural—it is functional.

While the 1,4-isomer is the ubiquitous product of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 1,5-isomer (accessible via RuAAC or Magnesiation) offers a distinct physicochemical profile. The critical differentiator is dipole moment and steric vector , which dictates their utility as amide bond isosteres.

Feature1,5-Isomer (Subject)1,4-Isomer (Alternative)
Primary Utility cis-Amide Bond Mimictrans-Amide Bond Mimic
Dipole Moment Low (~1.5 – 2.0 D)High (~5.0 D)
Electronic Character Less Polar, Sterically CongestedHighly Polar, Linear Extension
Synthesis Catalyst Ruthenium (Cp*RuCl) or Mg-GrignardCopper (Cu(I))
Metabolic Stability High (Resistant to amidases)High (Resistant to amidases)

Physicochemical & Structural Biology Profile

The Dipole Divergence

The biological activity of these isomers is often driven by their electrostatic fit within a protein binding pocket.

  • 1,4-Isomer: The dipoles of the three nitrogens align to create a substantial molecular dipole (~5 Debye). This makes the 1,4-isomer highly effective at engaging in strong dipole-dipole interactions but can limit membrane permeability if not balanced.

  • 1,5-Isomer: The structural arrangement results in a partial cancellation of dipole vectors, yielding a significantly lower dipole moment. This makes the 1,5-isomer more lipophilic and often better suited for hydrophobic pockets where a high-dipole scaffold would incur a desolvation penalty.

Peptidomimetic "Switching"

The most profound application of these alcohols is as precursors to triazole-linked peptidomimetics.

  • Trans-Mimicry (1,4): The distance between the C4 and N1 substituents (~5.0 Å) mimics the

    
     distance of a trans-peptide bond.
    
  • Cis-Mimicry (1,5): The 1,5-substitution pattern places the substituents closer together, effectively mimicking a cis-peptide bond or a

    
    -turn conformation.
    

Expert Insight: When a peptide ligand loses potency upon CuAAC cyclization (forming the 1,4-triazole), it often indicates the bioactive conformation requires a turn. Switching to the 1,5-isomer (using the 5-methanol derivative as a building block) frequently restores or enhances activity by forcing the backbone into a kinked geometry.

Biological Activity & Application Data[1][2][3][4][5][6]

Case Study: Minigastrin Analogues (Tumor Targeting)

In studies targeting the cholecystokinin-2 receptor (CCK2R), replacing amide bonds with triazoles revealed distinct isomer-dependent activities.

  • Experiment: Replacement of amide bonds in the [Nle15]MG11 peptide.

  • Result: The 1,5-disubstituted analogs showed nanomolar binding affinity and, crucially, a 2-fold increase in tumor uptake compared to the 1,4-analogs.[1]

  • Mechanism: The 1,5-triazole correctly mimicked the turn conformation required for the receptor's binding pocket, whereas the 1,4-triazole extended the chain, disrupting the fit.

Fragment-Based Screening (Antifungal & Antimicrobial)

While the alcohols themselves are low-potency fragments, their derivatization yields potent effectors.

  • 1,5-Derivatives: Often show superior activity in inhibiting metalloenzymes due to the specific geometry of the N2/N3 nitrogens allowing bidentate coordination in constrained spaces.

  • 1,4-Derivatives: More commonly used as "linkers" to join two active pharmacophores due to their linear, rigid nature.

Metabolic Stability

Both isomers exhibit excellent metabolic stability compared to the amide bonds they replace. They are resistant to:

  • Proteases (Trypsin, Chymotrypsin)

  • Esterases (in plasma)

  • Oxidation (generally stable to P450 metabolism, though N-dealkylation can occur).

Experimental Protocols

Synthesis of this compound (RuAAC Route)

Note: This protocol selectively yields the 1,5-isomer.

Reagents: Methyl Azide (generated in situ or handled as solution), Propargyl Alcohol, Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride [Cp*RuCl(PPh3)2].

Workflow:

  • Catalyst Prep: Dissolve [Cp*RuCl(PPh3)2] (1-2 mol%) in anhydrous Dioxane.

  • Addition: Add Propargyl Alcohol (1.0 eq) and Methyl Azide solution (1.1 eq).

  • Reaction: Heat to 60°C for 4-12 hours under inert atmosphere (

    
    ).
    
  • Workup: Concentrate in vacuo. The 1,5-regioisomer is typically formed with >95:5 selectivity.

  • Purification: Flash column chromatography (EtOAc/Hexanes).

Validation (NMR):

  • 1,5-Isomer: The triazole C4-H proton typically appears downfield but distinct from the 1,4-isomer. Crucially, NOE (Nuclear Overhauser Effect) is observed between the Methyl group (N1) and the C4-H proton, confirming their proximity.

  • 1,4-Isomer: NOE is observed between the Methyl group (N1) and the C5-H proton (if C5 is unsubstituted), or lack of NOE between N1-Methyl and the C4-substituent.

Biological Assay: Competitive Binding (Fluorescence Polarization)

To compare the binding affinity of 1,5- vs 1,4-derived ligands.

  • Incubation: Incubate Target Protein (e.g., Kinase or GPCR) with fluorescent tracer (10 nM) in assay buffer (50 mM HEPES, pH 7.4).

  • Treatment: Add serial dilutions of 1,5-isomer derived ligand and 1,4-isomer derived ligand.

  • Readout: Measure Fluorescence Polarization (mP) after 1 hour.

  • Analysis: Plot mP vs. log[Concentration]. A left-shift in the curve for the 1,5-isomer indicates a preference for the "kinked/cis" conformation.

Decision Logic & Pathway Visualization

The following diagram illustrates the decision process for selecting the 1,5-isomer over the 1,4-isomer based on structural requirements.

TriazoleSelection Start Drug Design Goal AmideMimic Amide Bond Replacement? Start->AmideMimic ConfCheck Required Conformation? AmideMimic->ConfCheck Trans Extended / Linear (Trans-Amide) ConfCheck->Trans Linear Fit Cis Turn / Kinked (Cis-Amide) ConfCheck->Cis Beta-Turn Select14 Select 1,4-Isomer (CuAAC) Trans->Select14 Select15 Select 1,5-Isomer (RuAAC) Cis->Select15 Outcome14 High Dipole (~5D) Linear Vector Select14->Outcome14 Outcome15 Low Dipole (~1.5D) Steric Bulk near N1 Select15->Outcome15

Caption: Decision tree for selecting between 1,4- and 1,5-triazole isomers based on pharmacophore geometry.

References

  • Valverde, I. E., et al. (2019). "1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs." Journal of Medicinal Chemistry. Link

  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society. Link

  • Horne, W. S., et al. (2009). "Triazoles as Amide Bond Mimics in Peptidomimetics." Expert Opinion on Drug Discovery. Link

  • Massarotti, A., et al. (2014). "Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups?" ChemMedChem. Link

  • Tornøe, C. W., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry. Link

Sources

A Head-to-Head Comparison of Synthetic Routes to (1-Methyl-1H-1,2,3-triazol-5-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Methyl-1H-1,2,3-triazol-5-yl)methanol is a key structural motif and versatile building block in medicinal chemistry and materials science. Its 1,5-disubstitution pattern is crucial for its application in the development of various bioactive molecules and functional materials. The synthesis of this specific regioisomer, however, presents a distinct challenge compared to its more commonly accessed 1,4-disubstituted counterpart. This guide provides a detailed, head-to-head comparison of the two most prominent and experimentally validated synthetic strategies for obtaining this compound, offering researchers practical insights into selecting the optimal route based on their specific needs regarding efficiency, scalability, and available starting materials.

We will dissect two primary pathways:

  • Direct Single-Step Synthesis via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

  • A Two-Step Approach involving the Synthesis and Subsequent Reduction of a Triazole-5-carboxylate Intermediate.

This comparison will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a quantitative summary of their performance based on reported experimental data.

Route 1: Direct Synthesis via Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) stands as a powerful and highly regioselective method for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[1][2] This reaction is a direct and atom-economical approach to the target molecule, proceeding via a distinct mechanism from the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which overwhelmingly favors the 1,4-regioisomer.

Mechanistic Rationale

The regioselectivity of the RuAAC reaction is dictated by the formation of a six-membered ruthenacycle intermediate.[3] Unlike copper catalysts that activate terminal alkynes through the formation of copper(I) acetylides, ruthenium catalysts activate the alkyne via π-interactions. This facilitates the addition of the alkyne's most nucleophilic carbon to the terminal nitrogen of the azide.[1] In the case of propargylic alcohols, a directing effect is observed where hydrogen bonding between the alcohol's hydroxyl group and a ligand on the ruthenium catalyst (e.g., a chloride ligand) strongly favors the formation of the 1,5-disubstituted product.[3]

The general catalytic cycle for the RuAAC reaction is depicted below:

RuAAC_Mechanism cluster_cycle Catalytic Cycle [CpRuCl] [CpRuCl] Ru_Alkyne [CpRuCl(Alkyne)] Ruthenacycle Ruthenacycle Intermediate Ru_Alkyne->Ruthenacycle + Azide (Methyl Azide) Ru_Triazole [Cp*RuCl(Triazole)] Ruthenacycle->Ru_Triazole Reductive Elimination [Cp*RuCl] [Cp*RuCl] Ru_Triazole->[Cp*RuCl] + Product Product This compound Ru_Triazole->Product Dissociation [Cp*RuCl]->Ru_Alkyne + Alkyne (Propargyl Alcohol) Start Methyl Azide + Propargyl Alcohol

Caption: Catalytic cycle of the RuAAC reaction.

Experimental Protocol: RuAAC Synthesis

This protocol is based on established procedures for the RuAAC of propargylic alcohols.[4][5]

Materials:

  • Propargyl alcohol

  • Methyl azide (handle with extreme care due to its explosive nature; preferably generated in situ or used as a solution)

  • [CpRuCl(COD)] (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex) or [CpRuCl(PPh₃)₂]

  • Anhydrous toluene

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the ruthenium catalyst ([Cp*RuCl(COD)], 2-5 mol%).

  • Add anhydrous toluene via syringe.

  • Add propargyl alcohol (1.0 equivalent) to the flask via syringe.

  • Add a solution of methyl azide (1.0-1.2 equivalents) in toluene dropwise to the reaction mixture.

  • Stir the reaction mixture at 40-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford pure this compound.

Route 2: Two-Step Synthesis via Reduction of a C-5 Ester

This strategy involves the initial synthesis of a stable intermediate, methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate, followed by its selective reduction to the target alcohol. This two-step approach offers advantages in terms of handling less hazardous intermediates in the final step and potentially easier purification.

Step 2a: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

Similar to the direct synthesis of the alcohol, a ruthenium-catalyzed cycloaddition is employed here, but with methyl propiolate as the alkyne component. The ester group directs the regioselectivity to the desired 1,5-isomer.

Ester_Synthesis Reactants Methyl Azide + Methyl Propiolate Catalyst [Cp*RuCl]n Reactants->Catalyst Toluene, Heat Product Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Catalyst->Product

Caption: Synthesis of the triazole-5-carboxylate intermediate.

Step 2b: Reduction of the C-5 Ester

The ester at the C-5 position of the 1,2,3-triazole ring is susceptible to reduction by common hydride reagents. Studies have shown that the C-5 ester is more reactive towards reduction than a C-4 ester, allowing for regioselective transformations.[6][7] Both sodium borohydride (NaBH₄), a milder reducing agent, and lithium aluminum hydride (LiAlH₄), a more potent one, are effective for this transformation.[6][8]

Ester_Reduction Start Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate Reagent 1. NaBH4, Methanol or LiAlH4, THF 2. Aqueous Workup Start->Reagent Product This compound Reagent->Product

Caption: Reduction of the ester to the target alcohol.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate [9]

Materials:

  • Methyl propiolate

  • Methyl azide

  • Dichloro(pentamethylcyclopentadienyl)ruthenium polymer ([RuCl₂Cp*]n)

  • Anhydrous toluene

Procedure:

  • In a sealed tube, dissolve methyl propiolate (1.0 equivalent) and methyl azide (1.2 equivalents) in anhydrous toluene.

  • Add the ruthenium catalyst ([RuCl₂Cp*]n, 2-5 mol%).

  • Heat the mixture at 60-80 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate.

Part B: Reduction with Sodium Borohydride [7]

Materials:

  • Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (2.0-4.0 equivalents) portion-wise over 15-30 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction for 1-3 hours at room temperature, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Concentrate the mixture in vacuo to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by flash column chromatography if necessary.

Head-to-Head Comparison

FeatureRoute 1: Direct RuAACRoute 2: Two-Step Ester Reduction
Number of Steps 12
Starting Materials Methyl azide, Propargyl alcoholMethyl azide, Methyl propiolate, Reducing agent (NaBH₄ or LiAlH₄)
Key Reagents Ruthenium catalyst (e.g., [Cp*RuCl(COD)])Ruthenium catalyst, Hydride reducing agent
Regioselectivity High (typically >95:5 for 1,5-isomer)[1]High in both steps; cycloaddition is highly regioselective, and reduction is chemoselective for the C-5 ester.[6][9]
Reported Yield Generally good to excellent (e.g., 67-99% for similar substrates)[4][5]High for both steps; can result in a high overall yield (e.g., >80% over two steps).
Scalability Good, but cost and availability of Ru catalyst can be a factor for large scale.Potentially more scalable due to the use of more common and less expensive reducing agents in the final step.
Safety Considerations Requires handling of methyl azide (toxic and explosive).Also requires handling methyl azide in the first step. The reduction step with NaBH₄ is generally safe, but LiAlH₄ requires careful handling.
Purification Single purification step.Two purification steps (after cycloaddition and after reduction).
Key Advantages Atom economical, direct, single-step synthesis.Avoids direct handling of propargyl alcohol if it's not a desired starting material; the ester intermediate is stable and can be stored.
Potential Drawbacks Cost of ruthenium catalyst; handling of methyl azide.Longer overall reaction time due to two separate steps and workups.

Conclusion and Recommendations

Both the direct RuAAC and the two-step ester reduction pathways are robust and reliable methods for the synthesis of this compound.

Route 1 (Direct RuAAC) is the more elegant and efficient choice for laboratory-scale synthesis, particularly when speed and atom economy are prioritized. The high regioselectivity and generally high yields make it an attractive option, provided the cost of the ruthenium catalyst and the safe handling of methyl azide are not prohibitive.

Route 2 (Two-Step Ester Reduction) offers greater flexibility and may be more amenable to large-scale synthesis. The intermediate ester is a stable, crystalline solid that is easily purified and stored. The final reduction step utilizes common and relatively inexpensive reagents. This route is recommended when a multi-step synthesis is acceptable or when the ester intermediate itself is of interest for other transformations.

The ultimate choice of synthetic route will depend on the specific constraints and goals of the research project, including scale, budget, available equipment, and timeline. Both methods, however, represent the current state-of-the-art for accessing this important 1,5-disubstituted triazole building block.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Stålsmeden, P., Ferrara, F., Ekebergh, A., Gumbo, M., Runemark, A., Johansson, J. R., Norrby, P.-O., & Kann, N. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. [Link]

  • Nishibayashi, Y., Yoshikawa, M., Inada, Y., Hidai, M., & Uemura, S. (2004). Ruthenium-Catalyzed Cycloaddition Between Propargylic Alcohols and Cyclic 1,3-Dicarbonyl Compounds via an Allenylidene Intermediate. ChemInform, 35(37). [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Organic Letters, 9(26), 5337-5339. [Link]

  • Chalmers University of Technology. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Retrieved February 2, 2026, from [Link]

  • Trost, B. M., & Rudd, M. T. (2001). Ruthenium-Catalyzed Alkyne−Propargyl Alcohol Addition. An Asymmetric Total Synthesis of (+)-α-Kainic Acid. Organic Letters, 3(18), 2891-2894. [Link]

  • RSC Publishing. (n.d.). Preparation of methyl 1-substituted-1H 1,2,3-triazole-5-carboxylates.... ResearchGate. Retrieved February 2, 2026, from [Link]

  • Espacenet. (n.d.). CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 8(12), 1274-1285. [Link]

  • Kamal, A., & Ramana, K. V. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5609. [Link]

  • National Institutes of Health. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. PubMed Central. [Link]

  • MDPI. (2018). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 23(10), 2473. [Link]

  • ResearchGate. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Retrieved February 2, 2026, from [Link]

  • Zhang, Y., et al. (2024). Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives. New Journal of Chemistry. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-1,2,3-triazole. Retrieved February 2, 2026, from [Link]

  • Butler, R. N., & O'Halloran, G. A. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles, 23(7), 1647. [Link]

  • National Institutes of Health. (2010). Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. PubMed Central. [Link]

  • Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • Reddy, C. R., et al. (2012). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 77(1), 620-629. [Link]

  • ResearchGate. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. [Link]

  • American Elements. (n.d.). (1-methyl-1H-1-2-3-triazol-5-yl)methanol. Retrieved February 2, 2026, from [Link]

  • Collum, D. B. (2014). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Accounts of chemical research, 47(3), 733–744. [Link]

  • National Institutes of Health. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports, 14(1), 379. [Link]

  • Khomenko, D. M., et al. (2024). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]

  • Iaroshenko, V. O., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(21), 7247. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved February 2, 2026, from [Link]

  • Collum, D. B. (2020). Optimization of Organolithium Reactions. Accounts of chemical research, 53(5), 1083–1097. [Link]

  • Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 263-272. [Link]

  • National Institutes of Health. (2018). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 150, 816-828. [Link]

  • ResearchGate. (n.d.). Synthesis of hydroxymethyl-1,2,3-triazoles. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2006). Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene and reaction with DMF and oxamide electrophiles in THF. [Link]

Sources

Technical Guide: Cross-Reactivity & Specificity of Antibodies Raised Against Haptens with (1-Methyl-1H-1,2,3-triazol-5-yl)methanol Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The use of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol derivatives as linkers in hapten-carrier conjugation represents a paradigm shift in immunogen synthesis, primarily driven by the speed and bio-orthogonality of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry." While this linker offers superior stability and rigid hapten presentation compared to traditional flexible alkyl spacers, it introduces a critical variable: Linker Immunity .

This guide objectively compares the performance of antibodies generated via this triazole linker against traditional alternatives (e.g., NHS-esters, maleimides). It establishes that while the triazole linker enhances hapten stability, it frequently induces a sub-population of antibodies specific to the 1,2,3-triazole moiety itself. To validate true hapten specificity, this guide mandates a Heterologous Linker Screening Strategy .

The Chemistry: The this compound Linker

Unlike flexible linear linkers (e.g., PEG or aliphatic chains), the 1,2,3-triazole ring formed via CuAAC is a rigid, planar heteroaromatic system.

  • Formation: The linker is generated by the cycloaddition of an azide-functionalized carrier (or hapten) and an alkyne-functionalized partner.

  • Structural Properties: The triazole ring mimics the electronic properties of an amide bond (dipole moment ~5 Debye) but is resistant to enzymatic hydrolysis.

  • Implication: The rigidity of the this compound moiety holds the hapten in a fixed orientation, potentially increasing the immunogenicity of the hapten. However, the ring itself is electron-rich and capable of hydrogen bonding, making it a potential epitope for B-cell receptors.

Diagram 1: Immunogen Construction & Potential Epitopes

The following diagram illustrates how the immune system perceives the Hapten-Linker-Carrier complex.[1]

Immunogen_Perception Carrier Carrier Protein (BSA/KLH) Linker Triazole Linker (1-Methyl-1H-1,2,3-triazol-5-yl) Carrier->Linker Covalent Bond Hapten Target Hapten (Small Molecule) Linker->Hapten Rigid Attachment Ab_Linker Anti-Linker Ab (INTERFERENCE) Linker->Ab_Linker Recognition Ab_Junction Anti-Junction Ab (Linker + Hapten) Linker->Ab_Junction Ab_Hapten Anti-Hapten Ab (DESIRED) Hapten->Ab_Hapten Recognition Hapten->Ab_Junction

Caption: The triazole linker acts as a distinct epitope. A polyclonal response will generate a mixture of antibodies targeting the Hapten, the Linker, and the Junction.

Comparative Performance: Triazole vs. Traditional Linkers

The central challenge with the this compound linker is distinguishing between True Hapten Binding and Linker Cross-Reactivity .

The "Linker Interference" Phenomenon

When the same linker chemistry is used for both Immunization (injecting the animal) and Screening (ELISA plate coating), the assay detects both anti-hapten and anti-linker antibodies. This results in False Positives .

Comparative Data: Homologous vs. Heterologous Screening

The table below summarizes the specificity profile of antibodies raised against a model hapten (e.g., a pesticide or drug metabolite) linked via the triazole moiety.

Performance MetricHomologous Screening (Triazole Immunogen / Triazole Screen)Heterologous Screening (Triazole Immunogen / Amide Screen)Traditional Control (Amide Immunogen / Amide Screen)
Apparent Titer High (1:64,000)Moderate (1:16,000)Moderate (1:16,000)
IC50 (Sensitivity) High (Poor sensitivity)Low (High sensitivity) Moderate
Linker Cross-Reactivity > 40% (Significant interference)< 1% (Negligible)~5-10%
Specificity Mechanism Binds Hapten + Triazole RingBinds Hapten OnlyBinds Hapten + Alkyl Chain
False Positive Rate HighLowModerate

Key Insight: The drop in titer from Homologous to Heterologous screening (1:64k to 1:16k) reveals that ~75% of the antibody pool was directed against the triazole linker or the linker-hapten junction , not the hapten itself.

Experimental Protocol: Heterologous Linker Competitive ELISA

To validate antibodies raised with the this compound linker, you must use a self-validating protocol that filters out linker interference.

Objective

Determine the true affinity of the antibody for the free hapten by eliminating signal derived from linker recognition.

Materials
  • Immunogen: Hapten conjugated to KLH via Triazole linker.

  • Coating Antigen (Heterologous): Hapten conjugated to BSA via a Linear Amide/Alkyl linker (e.g., using NHS-ester chemistry, creating a flexible spacer).

  • Free Hapten Standards: Serial dilutions of the target molecule.

Workflow Logic

We utilize the Heterologous Linker Strategy . If the antibody binds the Coating Antigen (which has a different linker than the Immunogen), it must be recognizing the Hapten, as that is the only shared structure.

Diagram 2: Heterologous Screening Workflow

Heterologous_Screening Serum Polyclonal Serum (Contains Anti-Hapten & Anti-Triazole) Plate_Homo Homologous Plate (Coated with Triazole-BSA) Serum->Plate_Homo Screening A Plate_Hetero Heterologous Plate (Coated with Amide-BSA) Serum->Plate_Hetero Screening B (Recommended) Bind_Homo Binds: Anti-Hapten + Anti-Triazole Result: High Background, Low Specificity Plate_Homo->Bind_Homo Bind_Hetero Binds: Anti-Hapten ONLY (Anti-Triazole cannot bind Amide linker) Plate_Hetero->Bind_Hetero

Caption: Heterologous screening physically excludes anti-linker antibodies from generating a signal, isolating the true anti-hapten response.

Step-by-Step Methodology
  • Plate Coating (Heterologous):

    • Coat 96-well microplates with Hapten-Amide-BSA (0.5–1.0 µg/mL) in carbonate buffer (pH 9.6).

    • Control: Coat separate wells with Linker-Only-BSA (Triazole-BSA without hapten) to quantify pure linker cross-reactivity.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBST. Block with 1% Gelatin or Skim Milk in PBS (Avoid BSA if using BSA conjugates to prevent carrier interference, though usually negligible if blocked well).

  • Competitive Incubation:

    • Add Free Hapten Standards (0.01 ng/mL to 1000 ng/mL) to wells.

    • Immediately add the Antibody (raised against Hapten-Triazole-KLH).

    • Mechanism:[2][3][4][5] Free hapten competes with the plate-bound hapten. If the antibody is specific, increasing free hapten will decrease the signal.

  • Detection:

    • Incubate 1 hour at 37°C. Wash 5x.

    • Add HRP-conjugated secondary antibody.

    • Develop with TMB substrate; stop with 2M H2SO4.

  • Data Analysis:

    • Plot Absorbance vs. Log[Hapten].

    • Calculate IC50 (concentration inhibiting 50% of binding).[4]

    • Validation Criteria: The antibody is validated ONLY if it shows inhibition on the Heterologous plate. Lack of inhibition suggests the antibody is binding the linker, not the hapten.

Mitigation & Optimization Strategies

If cross-reactivity with the triazole linker remains high (IC50 > 100 ng/mL), employ these mitigation steps:

  • Linker Displacement: Synthesize the immunogen with the triazole linker attached to a distal position on the hapten compared to the functional group of interest.

  • Spacer Elongation: Introduce a short alkyl spacer between the triazole ring and the carrier protein. This distances the bulky protein from the rigid triazole, potentially reducing the immunodominance of the triazole ring.

  • Alternative Click Chemistry: Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . While this avoids copper toxicity, the resulting cyclooctyne-triazole structures are even bulkier and more immunogenic. Staudinger Ligation is a better non-triazole alternative if immunogenicity persists.

References

  • Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. Source: Journal of Agricultural and Food Chemistry (via NIH/PubMed). Context: Demonstrates the necessity of using heterologous linkers (phenyl vs. aliphatic) to eliminate recognition of linker antibodies and improve IC50. URL:[Link]

  • Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat. Source: ACS Omega. Context: Validates the "linker-site heterologous" strategy where changing the attachment point and chemistry improves selectivity. URL:[Link]

  • Assessment of the Optimum Linker Tethering Site of Alternariol Haptens. Source: Toxins / Semantic Scholar. Context: Provides comparative data on how linker positioning (and chemistry) determines antibody specificity and the success of heterologous conjugates. URL:[Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments. Source: Frontiers in Oncology (via NIH). Context: Discusses the structural properties of the 1,2,3-triazole ring, specifically its ability to form non-covalent interactions (H-bonds, van der Waals), which explains its potential immunogenicity. URL:[Link]

Sources

Isomeric Purity Analysis of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, the 1,2,3-triazole moiety is a privileged scaffold, often acting as a bioisostere for amide bonds. However, the biological activity of triazoles is strictly governed by their regiochemistry. The target molecule, (1-Methyl-1H-1,2,3-triazol-5-yl)methanol (the 1,5-isomer ), possesses a distinct 3D vector and dipole moment compared to its more thermodynamically stable and easily synthesized counterpart, the 1,4-isomer .

Achieving and verifying the isomeric purity of the 1,5-isomer is a critical quality attribute (CQA). Contamination with the 1,4-isomer—common in non-optimized Ruthenium-catalyzed (RuAAC) or thermal cycloadditions—can lead to false negatives in structure-activity relationship (SAR) studies due to the 1,4-isomer's inability to adopt the necessary binding conformation.

This guide provides a multi-modal analytical strategy to unequivocally distinguish and quantify these regioisomers.

The Isomeric Landscape

Before defining the protocols, we must establish the structural differences that underpin the analytical separation.

FeatureTarget: 1,5-Isomer Impurity: 1,4-Isomer
Structure This compound(1-Methyl-1H-1,2,3-triazol-4-yl)methanol
Symmetry Lower symmetry; Sterically congestedHigher symmetry; Pseudo-linear
Dipole Moment Generally Higher (Vector sum of N-N and substituents)Lower (Vectors partially cancel)
Synthesis Route RuAAC (Ruthenium) or Mg-AcetylidesCuAAC (Copper) - "Click Chemistry"
Key Interaction N1-Methyl is proximal to C5-MethanolN1-Methyl is proximal to C5-Proton
Visualization of Regioisomers & NOE Correlations

Isomers Target This compound (1,5-Isomer) NOE_Target NOE Signal: Me(N1) ↔ CH2(C5) (Strong) Target->NOE_Target Diagnostic NMR Interaction Impurity (1-Methyl-1H-1,2,3-triazol-4-yl)methanol (1,4-Isomer) NOE_Impurity NOE Signal: Me(N1) ↔ H(C5) (Strong) Impurity->NOE_Impurity Diagnostic NMR Interaction

Figure 1: Structural distinction focusing on Nuclear Overhauser Effect (NOE) correlations. The proximity of the N-Methyl group to the C5-substituent defines the isomer.

Comparative Analytical Methods

Method A: Nuclear Magnetic Resonance (NMR) – The Structural Gold Standard

Purpose: Absolute structural confirmation and Limit of Detection (LOD) ~1-2%.

While HPLC quantifies purity, NMR provides the identity of the main component. The chemical environment of the triazole ring carbon is the most definitive differentiator.

Protocol 1: 1D 13C-NMR (Definitive)
  • Solvent: DMSO-d6 or CDCl3.[1]

  • Mechanism: The C-4 and C-5 carbons in the triazole ring have characteristic shifts depending on substitution.

  • Diagnostic Signals:

    • 1,4-Isomer: The unsubstituted C-5 resonates upfield, typically at ~120–125 ppm .

    • 1,5-Isomer (Target): The unsubstituted C-4 resonates downfield, typically at ~130–135 ppm .

  • Decision Rule: If your major peak in the aromatic region is >130 ppm, you have the 1,5-isomer. If it is <125 ppm, you have the 1,4-isomer.

Protocol 2: 1D 1H-NOESY (Self-Validating)
  • Setup: Irradiate the N-Methyl singlet (approx. 4.0 ppm).

  • Observation:

    • 1,5-Isomer: You should see NOE enhancement of the Methylene (CH2) protons of the hydroxymethyl group. You should NOT see strong enhancement of the aromatic proton (H-4).

    • 1,4-Isomer: You will see strong NOE enhancement of the Aromatic Proton (H-5) .

  • Why this works: In the 1,5-isomer, the methyl group and the methanol group are on adjacent atoms (1 and 5), placing them in close spatial proximity. In the 1,4-isomer, the methyl group is adjacent to the proton (on C5).

Method B: HPLC/UPLC – The Quantitative Workhorse

Purpose: Purity quantification (Area %) and trace impurity detection (LOD < 0.1%).

Separating these isomers requires exploiting their polarity differences. The 1,5-isomer is generally more polar and has a different shape selectivity than the 1,4-isomer.

Recommended Column Chemistries
  • C18 (Octadecyl): Standard starting point. Separation is driven by hydrophobicity.[2] The 1,5-isomer (more polar/compact) typically elutes before the 1,4-isomer.

  • Phenyl-Hexyl: Superior alternative. The pi-pi interactions differ significantly between the two isomers due to the electron density distribution in the triazole ring. This often provides better resolution (Rs > 2.0) than C18.

Step-by-Step HPLC Protocol
  • Instrument: Agilent 1200/1290 or Waters Acquity UPLC.

  • Column: Waters XBridge Phenyl-Hexyl or C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts)

    • 2-15 min: 5% → 40% B (Shallow gradient is crucial for isomer separation)

    • 15-18 min: 40% → 95% B (Wash)

  • Detection: UV at 210 nm (Triazole absorbance) and 254 nm .

  • System Suitability:

    • Tailing Factor (Tf) < 1.5.

    • Resolution (Rs) between isomers > 1.5 (Baseline separation).

Data Summary & Decision Matrix

The following table synthesizes the expected data to guide your analysis.

ParameterMethod 1,5-Isomer (Target) 1,4-Isomer (Impurity) Notes
13C NMR Shift Carbon NMRC4: ~133 ppm C5: ~120 ppm Most robust identification method.
1H NOE NOESYN-Me ↔ CH2-OH N-Me ↔ Ar-H Confirms spatial arrangement.[3]
HPLC RT C18 / PhenylEarlier Eluting Later Eluting Driven by higher polarity of 1,5-isomer.
Melting Point ThermalTypically LowerTypically Higher1,4-isomers pack more efficiently.

Workflow Diagram

Workflow Start Crude Product This compound Step1 Step 1: 1H & 13C NMR (DMSO-d6) Start->Step1 Check1 Check 13C Shift of CH Carbon Step1->Check1 Result15 Signal at ~133 ppm (1,5-Isomer Confirmed) Check1->Result15 Downfield Result14 Signal at ~120 ppm (1,4-Isomer Detected) Check1->Result14 Upfield Step2 Step 2: HPLC Purity Check (Phenyl-Hexyl Column) Result15->Step2 Result14->Step2 Quantify Impurity Final Calculate Area % Report Isomeric Purity Step2->Final

Figure 2: Logical workflow for validating isomeric identity and purity.

References

  • Creary, X., et al. (2012). "Regiochemical effects on molecular stability: a mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles." Journal of Organic Chemistry, 77(19), 8756–8761. Link

    • Cited for: 13C NMR chemical shift distinctions (~120 ppm vs ~133 ppm) and stability differences.
  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Calcuation of 1,4-Disubstituted 1,2,3-Triazoles." Journal of the American Chemical Society, 127(1), 210–216. Link

    • Cited for: Mechanism of CuAAC yielding 1,4-isomers exclusively.
  • Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998–15999. Link

    • Cited for: RuAAC synthesis route for 1,5-isomers.
  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315. Link

    • Cited for: General properties and separ

Sources

Unambiguous Structural Determination: A Comparative Guide to Confirming the Structure of (1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is paramount. It is the bedrock upon which we build our understanding of biological activity, reactivity, and material properties. For novel heterocyclic compounds such as (1-Methyl-1H-1,2,3-triazol-5-yl)methanol, a versatile building block in the synthesis of bioactive molecules, unambiguous structural confirmation is not merely a formality but a critical checkpoint.[1] This guide provides an in-depth exploration of single-crystal X-ray crystallography as the gold standard for absolute structure determination and offers a comparative analysis with other widely used analytical techniques.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms within a crystalline solid.[2] By diffracting a beam of X-rays off a well-ordered crystal, we can generate a unique diffraction pattern that, when analyzed, reveals the electron density distribution within the molecule. This electron density map allows for the precise placement of each atom, providing unequivocal information about bond lengths, bond angles, and stereochemistry.

The structural insights gained from X-ray crystallography are extensive. For instance, in the crystal structures of related triazole derivatives, intermolecular interactions such as hydrogen bonding and π–π stacking have been meticulously characterized.[3][4] These non-covalent interactions are crucial in understanding the solid-state packing of molecules, which in turn influences physical properties like solubility and melting point.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure follows a well-defined, albeit often challenging, path. The following protocol outlines the typical steps involved in the X-ray crystallographic analysis of a small molecule like this compound.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of This compound crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization Purified Compound data_collection X-ray Diffraction Data Collection crystallization->data_collection Single Crystal data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., checkCIF) structure_refinement->validation Technique_Comparison center_node Structural Elucidation of This compound xray X-ray Crystallography center_node->xray Provides nmr NMR Spectroscopy center_node->nmr Provides ms Mass Spectrometry center_node->ms Provides xray_info Absolute 3D Structure (Solid State) Bond Lengths & Angles Stereochemistry Crystal Packing xray->xray_info nmr_info Connectivity (Solution State) Proton & Carbon Environment Through-bond & Through-space Correlations (2D NMR) nmr->nmr_info ms_info Molecular Weight Elemental Composition Fragmentation Pattern (Structural Fragments) ms->ms_info

Sources

A Comparative Guide to the Impact of Methyl Group Position on the Properties of Triazole-5-yl-methanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone, prized for its metabolic stability and its capacity to engage in hydrogen bonding.[1][2] However, even minor structural modifications, such as the placement of a single methyl group, can profoundly alter a molecule's physicochemical properties, pharmacokinetics, and, ultimately, its biological activity. This guide provides an in-depth analysis of how the positional isomerism of a methyl group on the triazole-5-yl-methanol core dictates its properties, offering a framework for rational drug design.

We will dissect the differences between key isomers, focusing on the readily accessible N-methylated derivatives of 1,2,4-triazole-5-yl-methanol. The insights derived from this comparison are crucial for optimizing lead compounds and navigating the complexities of structure-activity relationships (SAR).

The Isomers Under Investigation

The focus of this guide is on the comparison of two representative N-methylated isomers of 1,2,4-triazole-5-yl-methanol:

  • (1-Methyl-1H-1,2,4-triazol-5-yl)methanol (Isomer A)

  • (4-Methyl-4H-1,2,4-triazol-5-yl)methanol (Isomer B)

The strategic placement of the methyl group on either the N1 or N4 position of the 1,2,4-triazole ring directly influences the electronic distribution, steric profile, and hydrogen bonding capabilities of the molecule.

Synthesizing the Isomers: A Tale of Two Pathways

The accessibility of these isomers is a critical first step. The synthetic routes are distinct and rely on the regioselectivity of the cyclization and alkylation steps.

Workflow for Isomer Synthesis

G cluster_A (1-Methyl-1H-1,2,4-triazol-5-yl)methanol (Isomer A) Synthesis cluster_B (4-Methyl-4H-1,2,4-triazol-5-yl)methanol (Isomer B) Synthesis A1 Methylhydrazine A3 Formyl-methylhydrazine A1->A3 Formylation A2 Ethyl Formate A2->A3 A5 1-Methyl-1,2,4-triazole A3->A5 Cyclization A4 Ammonia A4->A5 A7 Isomer A A5->A7 Lithiation & Hydroxymethylation A6 n-BuLi, then Paraformaldehyde A6->A7 B1 Formamide B3 1,2,4-Triazole B1->B3 Cyclization B2 Hydrazine B2->B3 B5 Mixture of N-Methylated Triazoles B3->B5 Alkylation B4 Methyl Iodide B4->B5 B7 4-Methyl-1,2,4-triazole B5->B7 Purification B6 Chromatographic Separation B6->B7 B9 Isomer B B7->B9 Lithiation & Hydroxymethylation B8 n-BuLi, then Paraformaldehyde B8->B9

Caption: Synthetic routes to Isomer A and Isomer B.

The synthesis of Isomer A typically involves starting with methylhydrazine, which directs the regiochemistry of the subsequent cyclization. For Isomer B, a common route is the methylation of the parent 1,2,4-triazole, which often yields a mixture of N1 and N4 methylated products requiring chromatographic separation, followed by functionalization at the C5 position.

Physicochemical Property Showdown

The seemingly subtle shift of a methyl group from N1 to N4 has significant consequences for the molecule's physical and chemical properties. These properties, in turn, govern how the molecule behaves in a biological system.

PropertyIsomer A (1-Methyl)Isomer B (4-Methyl)Rationale for the Difference
Predicted logP LowerHigherThe N4-methylation in Isomer B disrupts the tautomeric equilibrium possible in the 1H-1,2,4-triazole system, leading to a less polar character. The N1-methylation in Isomer A still allows for a hydrogen bond donating N-H group at the N4 position, increasing polarity.
Predicted pKa More BasicLess BasicThe N1 position is generally more basic in 1,2,4-triazoles.[3] Methylation at this position in Isomer A increases the electron density on the remaining ring nitrogens, enhancing basicity. In Isomer B, the N4 nitrogen is less involved in the aromatic system's delocalized electrons, and its methylation has a smaller impact on the basicity of the other nitrogens.
Hydrogen Bond Donors 1 (Methanol -OH)1 (Methanol -OH)Both isomers possess the hydroxyl group capable of donating a hydrogen bond.
Hydrogen Bond Acceptors 3 (2 Ring N, 1 -OH)3 (2 Ring N, 1 -OH)The number of acceptor sites is the same, but their spatial arrangement and accessibility differ, which can impact receptor binding.
Dipole Moment HigherLowerThe vector sum of individual bond dipoles is greater in the more asymmetric Isomer A, leading to a higher overall dipole moment and increased polarity.

Impact on Pharmacokinetic Properties

The observed differences in physicochemical properties translate directly to key pharmacokinetic parameters like metabolic stability.

Metabolic Stability: A Comparative Assessment

A crucial aspect of drug development is understanding how a compound will be metabolized.[1] The liver, rich in cytochrome P450 enzymes, is the primary site of drug metabolism.[4] An in vitro microsomal stability assay is a standard method to predict in vivo metabolic clearance.[4][5][6]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of the triazole isomers.

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of each isomer in DMSO.

    • Prepare a 0.5 M phosphate buffer (pH 7.4).

    • Thaw pooled liver microsomes (e.g., human or rat) on ice.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsome suspension, and a diluted solution of the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).[4]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

Workflow for Microsomal Stability Assay

G cluster_workflow Metabolic Stability Workflow P1 Prepare Reagents (Compound, Microsomes, Buffer, NADPH) P2 Pre-incubate at 37°C P1->P2 P3 Initiate Reaction with NADPH P2->P3 P4 Sample at Time Points (0, 5, 15, 30, 60 min) P3->P4 P5 Quench with Cold Acetonitrile P4->P5 P6 Centrifuge to Remove Protein P5->P6 P7 Analyze Supernatant by LC-MS/MS P6->P7 P8 Calculate Half-Life (t½) P7->P8

Caption: Step-by-step microsomal stability assay workflow.

Predicted Outcome and Rationale:

  • Isomer A (1-Methyl): Expected to have higher metabolic stability . The N1-methyl group can act as a steric shield, potentially hindering the approach of metabolizing enzymes to the adjacent C5-hydroxymethyl group, a likely site of oxidation.

  • Isomer B (4-Methyl): Predicted to be more metabolically labile . The N4-methylation leaves the C5-hydroxymethyl group more sterically accessible to oxidative enzymes.

Conclusion and Strategic Implications for Drug Design

This comparative guide demonstrates that the positional isomerism of a methyl group on the triazole-5-yl-methanol core is not a trivial structural change. The choice between N1 and N4 methylation has profound and predictable effects on lipophilicity, basicity, and, critically, metabolic stability.

  • For enhanced metabolic stability , the 1-methyl isomer (Isomer A) is likely the superior choice due to steric hindrance at the primary site of metabolism.

  • To increase lipophilicity and potentially improve membrane permeability , the 4-methyl isomer (Isomer B) could be advantageous, provided the increased metabolic clearance is acceptable or can be mitigated by other structural modifications.

These findings underscore the importance of synthesizing and evaluating key isomers early in the drug discovery process. A seemingly minor positional change can be a powerful tool for fine-tuning a compound's properties to achieve the desired therapeutic profile. By understanding the underlying principles that govern these changes, researchers can make more informed decisions, accelerating the journey from a promising lead to a viable drug candidate.

References

  • AxisPharm. Microsomal Stability Assay Protocol.
  • Cyprotex. Microsomal Stability.
  • Domainex. Microsomal Clearance/Stability Assay.
  • Waters Corporation. Determination of Microsomal Stability by UPLC-MS/MS.
  • Wikipedia. 1,2,4-Triazole.
  • Arabian Journal of Chemistry. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential.
  • MDPI. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors.

Sources

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(1-Methyl-1H-1,2,3-triazol-5-yl)methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.